(R)-Butyl 2-(4-hydroxyphenoxy)propanoate chemical properties
A Pivotal Chiral Intermediate for Aryloxyphenoxypropionate Herbicides Executive Summary (R)-Butyl 2-(4-hydroxyphenoxy)propanoate (CAS: 87129-32-6) is a high-value chiral building block primarily utilized in the synthesis...
Author: BenchChem Technical Support Team. Date: March 2026
A Pivotal Chiral Intermediate for Aryloxyphenoxypropionate Herbicides
Executive Summary
(R)-Butyl 2-(4-hydroxyphenoxy)propanoate (CAS: 87129-32-6) is a high-value chiral building block primarily utilized in the synthesis of post-emergence herbicides, most notably Cyhalofop-butyl . As a member of the aryloxyphenoxypropionate class (commonly known as "fops"), its biological efficacy is strictly governed by its stereochemistry; the (R)-enantiomer is the bioactive form responsible for inhibiting acetyl-CoA carboxylase (ACCase) in target grass weeds.
This guide provides a comprehensive technical analysis of its physicochemical properties, stereoselective synthesis, quality control parameters, and downstream applications in agrochemical development.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
The molecule consists of a hydroquinone moiety ether-linked to a chiral propionate backbone, capped with a butyl ester. The preservation of the chiral center at the C2 position of the propionate group is the critical quality attribute (CQA) during manufacturing.
Table 1: Chemical Specifications
Property
Specification
IUPAC Name
Butyl (2R)-2-(4-hydroxyphenoxy)propanoate
Common Name
(R)-Butyl 2-(4-hydroxyphenoxy)propionate
CAS Registry Number
87129-32-6
Molecular Formula
C₁₃H₁₈O₄
Molecular Weight
238.28 g/mol
Stereochemistry
(R)-enantiomer (Rectus)
Physical State
White to off-white crystalline powder or viscous oil (purity dependent)
Melting Point
45–55 °C
Boiling Point
~356 °C at 760 mmHg
Density
1.109 g/cm³
Solubility
Soluble in methanol, toluene, ethyl acetate; Low solubility in water
Synthesis & Manufacturing Methodologies
The industrial production of (R)-Butyl 2-(4-hydroxyphenoxy)propanoate relies on stereospecific pathways that prevent racemization. The two dominant routes are Chiral Pool Synthesis (from L-Lactate) and Direct Esterification .
3.1 Route A: Inversion from (S)-Lactate (The "Walden Inversion" Strategy)
This is the preferred industrial route as it utilizes inexpensive (S)-Methyl Lactate (L-Lactate) as the chiral starter. The reaction sequence involves activating the lactate hydroxyl group followed by an S_N2 displacement by hydroquinone, which inverts the stereocenter from (S) to (R).
Activation: (S)-Methyl lactate is reacted with p-toluenesulfonyl chloride (TsCl) to form (S)-Methyl-O-tosyllactate.
Etherification (Inversion): The tosylate undergoes nucleophilic attack by hydroquinone under basic conditions (K₂CO₃). The backside attack inverts the configuration to the desired (R)-form.
Transesterification/Esterification: The methyl group is exchanged or hydrolyzed and re-esterified with n-butanol to yield the final butyl ester.
3.2 Route B: Direct Esterification
If (R)-2-(4-hydroxyphenoxy)propionic acid (CAS: 94050-90-5) is available, it is esterified directly with n-butanol.
Catalyst: Concentrated H₂SO₄ or p-Toluenesulfonic acid (PTSA).
Conditions: Reflux with azeotropic water removal (Dean-Stark trap) using toluene as a solvent to drive the equilibrium forward.
Yield: Typically >98% with >99% optical purity retention.
3.3 Visualization of Synthesis Pathways
The following diagram illustrates the stereochemical inversion and downstream application into Cyhalofop-butyl.
Caption: Stereoselective synthesis pathway from (S)-Lactate to (R)-Butyl 2-(4-hydroxyphenoxy)propanoate and its conversion to Cyhalofop-butyl.
Quality Control & Analytical Characterization
For drug development and high-grade agrochemical synthesis, "technical grade" is often insufficient. The following protocols ensure structural and optical integrity.
4.1 High-Performance Liquid Chromatography (HPLC)
Objective: Determination of Purity and Enantiomeric Excess (ee%).
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).
Conditions: Mild base (K₂CO₃ or K₃PO₄) in polar aprotic solvent (DMF or DMSO).
Selectivity: The reaction occurs preferentially at the 4-position of the benzonitrile (para to the nitrile), displacing the fluorine atom.
Criticality: The butyl ester group must remain intact; strong bases or aqueous conditions can lead to unwanted hydrolysis of the ester, yielding the acid form (Cyhalofop acid), which has different soil mobility properties.
Comprehensive Structure Elucidation of (R)-Butyl 2-(4-hydroxyphenoxy)propanoate: Analytical Workflows and Mechanistic Insights
Executive Summary (R)-Butyl 2-(4-hydroxyphenoxy)propanoate (CAS: 87129-32-6) is a critical chiral intermediate in the synthesis of aryloxyphenoxypropionate (AOPP) herbicides, such as cyhalofop-butyl and quizalofop-p-buty...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(R)-Butyl 2-(4-hydroxyphenoxy)propanoate (CAS: 87129-32-6) is a critical chiral intermediate in the synthesis of aryloxyphenoxypropionate (AOPP) herbicides, such as cyhalofop-butyl and quizalofop-p-butyl[1]. The stereochemical integrity of this compound is paramount, as only the (R)-enantiomer exhibits the necessary spatial orientation to effectively inhibit plastidic acetyl-coenzyme A carboxylase (ACCase) in target gramineous species[2]. This whitepaper details a robust, self-validating analytical framework for the complete structure elucidation of this molecule, integrating high-resolution mass spectrometry (HRMS), multidimensional nuclear magnetic resonance (NMR) spectroscopy, vibrational spectroscopy, and chiral chromatography.
Introduction: Chemical Context and Causality
The AOPP class of compounds is characterized by a propanoate backbone linking an aryloxy moiety to an ester group. In the case of (R)-butyl 2-(4-hydroxyphenoxy)propanoate, the molecule serves as a versatile building block where the unmasked para-phenolic hydroxyl group allows for further functionalization (e.g., etherification with heteroaromatic rings)[3].
The analytical challenge lies not only in confirming the planar connectivity—specifically distinguishing the ether linkage from the ester linkage—but also in rigorously validating the absolute configuration at the C2 chiral center. A single inversion at this stereocenter renders the downstream active agrochemical or pharmaceutical ingredient biologically inert[2]. Therefore, our elucidation strategy employs orthogonal techniques to ensure absolute structural certainty.
Strategic Analytical Workflow
To prevent analytical bias, a multidimensional workflow is employed. HRMS provides the exact mass and molecular formula, establishing the boundary conditions for the structure. 1D and 2D NMR elucidate the planar connectivity, while FT-IR confirms the presence of key functional groups. Finally, chiral HPLC and Vibrational Circular Dichroism (VCD) determine the absolute configuration.
Fig 1. Multidimensional analytical workflow for the structure elucidation of the target compound.
Elucidation of the Planar Structure
High-Resolution Mass Spectrometry (HR-ESI-MS)
The sample is subjected to HR-ESI-MS in positive ion mode. The spectrum exhibits a prominent pseudo-molecular ion peak [M+H]⁺ at m/z 239.1283 and an [M+Na]⁺ adduct at m/z 261.1103. These exact masses correspond to the molecular formula C₁₃H₁₈O₄ (calculated for C₁₃H₁₉O₄⁺: 239.1283), indicating five degrees of unsaturation. These unsaturations are accounted for by the aromatic ring (4) and the ester carbonyl (1).
Vibrational Spectroscopy (FT-IR)
FT-IR analysis provides immediate functional group causality. A broad absorption band at ~3350 cm⁻¹ confirms the presence of the phenolic hydroxyl (-OH) group. A sharp, intense peak at 1745 cm⁻¹ is characteristic of an aliphatic ester carbonyl (C=O) stretch. Additional bands at 1510 cm⁻¹ and 1220 cm⁻¹ correspond to aromatic C=C stretching and asymmetric C-O-C (ether) stretching, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of planar structure elucidation. We utilize CDCl₃ as the solvent due to its excellent solubilization of esters, though the phenolic -OH proton appears as a broad singlet whose chemical shift is concentration-dependent.
Mechanistic Insight into 2D NMR (COSY & HMBC):
The structural connectivity is self-validated using 2D NMR. The ¹H-¹H COSY spectrum shows strong vicinal coupling between the H3 methyl doublet (δ 1.60) and the H2 methine quartet (δ 4.70), confirming the isolated CH-CH₃ spin system of the propanoate backbone[4].
Crucially, Heteronuclear Multiple Bond Correlation (HMBC) experiments bridge the isolated spin systems. The H2 methine proton shows a ³J_CH correlation to the ester carbonyl (C1, δ 172.5) and the aromatic ipso-carbon (C1', δ 151.0), definitively placing the ether linkage. Concurrently, the butyl H1'' protons (δ 4.15) show a ³J_CH correlation to the same C1 carbonyl, confirming the esterification site.
Fig 2. Key 2D NMR correlations establishing the ester linkage and ether bridge.
Stereochemical Elucidation: Confirming the (R)-Enantiomer
The planar structure confirms Butyl 2-(4-hydroxyphenoxy)propanoate, but the biological efficacy of AOPPs is strictly tied to the (R)-configuration[2].
Chiral HPLC Validation
To confirm enantiomeric purity, the sample is analyzed via Chiral High-Performance Liquid Chromatography (HPLC) using a polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H). A racemic standard must be injected first to establish baseline resolution (Rs > 1.5) between the (S) and (R) enantiomers. The target sample is then injected, demonstrating a single peak matching the retention time of the (R)-enantiomer, confirming an enantiomeric excess (ee) of >99%.
Specific Rotation and VCD
The absolute configuration is further grounded using optical polarimetry. The compound exhibits a dextrorotatory specific rotation, [α]D²⁰ ≈ +24° (c=1.0, CHCl₃), which is characteristic of the (R)-enantiomer in this structural class. For absolute, non-empirical confirmation, Vibrational Circular Dichroism (VCD) is employed. The experimental VCD spectrum is overlaid with a Density Functional Theory (DFT) calculated spectrum for the (R)-isomer, yielding a high confidence match.
Rationale: Ensures high-fidelity signal-to-noise ratios and accurate integrations for structural assignment.
Drying: Desiccate 15.0 mg of the analyte under high vacuum (0.1 mbar) for 4 hours to remove trace moisture.
Solvation: Dissolve the analyte in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
Transfer: Transfer the homogenous solution to a standard 5 mm NMR tube using a glass Pasteur pipette, avoiding bubble formation.
Acquisition (¹H): Run on a 400 MHz spectrometer using a standard 30° pulse sequence (zg30), 64 scans, 1 sec relaxation delay, and a spectral width of 20 ppm.
Acquisition (2D HMBC): Utilize a gradient-selected HMBC sequence optimized for long-range couplings (J = 8 Hz). Acquire 256 t1 increments with 32 scans per increment.
Rationale: A self-validating system to ensure the stereochemical integrity of the (R)-enantiomer.
Column Preparation: Equilibrate a Chiralcel OD-H column (250 x 4.6 mm, 5 µm) with a mobile phase of Hexane/Isopropanol (90:10 v/v) at a flow rate of 1.0 mL/min.
System Suitability: Inject 10 µL of a 1 mg/mL racemic standard. Verify that the resolution factor (Rs) between the (S) and (R) peaks is ≥ 1.5.
Sample Analysis: Inject 10 µL of the (R)-Butyl 2-(4-hydroxyphenoxy)propanoate sample (1 mg/mL in mobile phase).
Detection: Monitor UV absorbance at 230 nm.
Calculation: Calculate ee% = [(Area R - Area S) / (Area R + Area S)] × 100.
Conclusion
The comprehensive structure elucidation of (R)-Butyl 2-(4-hydroxyphenoxy)propanoate requires a rigorous, multi-modal approach. By integrating HRMS for exact mass, 1D/2D NMR for planar connectivity, and Chiral HPLC/VCD for absolute stereochemical assignment, researchers can achieve unequivocal structural validation. This robust analytical framework ensures the chemical integrity required for the downstream synthesis of highly selective, ACCase-inhibiting agrochemicals.
References
Capot Chemical. "87129-32-6 | (R)-Butyl 2-(4-hydroxyphenoxy)propanoate." Capot Chemical. Available at:[Link]
Food and Agriculture Organization of the United Nations (FAO). "Report - JMPR 2005: Fluazifop-P-butyl." FAO. Available at:[Link]
National Institutes of Health (NIH). "Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates." NIH. Available at:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
CAS: 87129-32-6
Role: Chiral Intermediate for Aryloxyphenoxypropionate Herbicides[1]
Executive Summary
(R)-Butyl 2-(4-hydroxyphenoxy)propanoate (CAS 87129-32-6) is a high-value chiral building block primarily utilized in the synthesis of Cyhalofop-butyl , a post-emergence herbicide targeting gramineous weeds in rice cultivation.[1] Its structural core features a hydroquinone ether linked to a chiral propionate moiety.[1]
The biological efficacy of the final herbicide is strictly governed by its stereochemistry; only the (R)-enantiomer exhibits significant inhibitory activity against Acetyl-CoA Carboxylase (ACCase).[1] Consequently, the industrial synthesis of CAS 87129-32-6 requires rigorous stereocontrol, typically achieving optical purities exceeding 98% enantiomeric excess (ee).[1]
Pure enantiomer tends to crystallize (MP 45–55°C).[1] Technical grades often appear as supercooled liquids due to impurities.[1]
Boiling Point
~356°C (at 760 mmHg)
High boiling point necessitates vacuum distillation for purification if crystallization fails.[1]
Chirality
(R)-Configuration
Dextrorotatory (+).[1] The stereocenter is at the propionate α-carbon.
Solubility
Soluble in alcohols, toluene, DCM
Poor water solubility.[1] Toluene is the preferred solvent for downstream SNAr coupling.
Synthetic Pathways & Process Chemistry
The synthesis of CAS 87129-32-6 is a classic example of Chiral Pool Synthesis , typically starting from (S)-Lactates.[1] The process relies on a Walden inversion to establish the (R)-configuration.[1]
The Inversion Strategy (S to R)
To obtain the (R)-configuration in the final ether, one must start with an (S)-leaving group on the propionate backbone.[1] A common industrial route utilizes (S)-Methyl Lactate or (S)-Butyl Lactate converted to a tosylate or mesylate.[1]
Mechanism:[5][6] The phenoxide oxygen attacks the chiral center from the backside, displacing the tosylate group and inverting the configuration from (S) to (R).[1]
Direct Esterification Route
Alternatively, if (R)-2-(4-hydroxyphenoxy)propionic acid is available (e.g., via enzymatic resolution), a direct Fischer esterification is performed.[1]
Protocol: Fischer Esterification
Charge: Reactor with (R)-2-(4-hydroxyphenoxy)propionic acid (1.0 eq) and n-Butanol (excess, 3–5 eq).
The primary utility of CAS 87129-32-6 is its coupling with 3,4-difluorobenzonitrile to form Cyhalofop-butyl.[1][7] This is a Nucleophilic Aromatic Substitution (SNAr).[1]
Reaction Mechanism
The phenolic hydroxyl group of CAS 87129-32-6 is deprotonated to form a phenoxide, which attacks the 4-position of the benzonitrile ring, displacing a fluoride ion.[1]
Selectivity: The fluorine at position 4 is more electrophilic than position 3 due to the para-resonance effect of the cyano group (-CN), ensuring regio-selectivity.[1]
Industrial Protocol (General Guide)
Solvent System: Apolar aprotic solvents (DMF, DMSO) or Acetonitrile are preferred to enhance nucleophilicity.[1]
Base: Potassium Carbonate (K₂CO₃) is standard.[1] It must be finely milled to increase surface area.[1]
Conditions: 60–80°C for 4–6 hours.
Critical Control Point: Moisture must be strictly excluded.[1] Water competes with the phenol, leading to hydrolysis of the nitrile or ester.[1]
Caption: SNAr coupling mechanism. The (R)-intermediate attacks the fluorinated ring to assemble the final herbicide scaffold.[1]
Analytical Characterization & Quality Control
Ensuring the optical purity of CAS 87129-32-6 is non-negotiable, as the (S)-isomer is considered an impurity that lowers the potency of the final herbicide.[1]
Chiral HPLC Method[1]
Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).[1]
Mobile Phase: Hexane : Isopropanol (90:10 or 95:5).[1]
Technical Guide: Physicochemical Profiling of Butyl (R)-(+)-2-(4-hydroxyphenoxy)propionate
[1] Abstract This technical guide provides a comprehensive physicochemical characterization of Butyl (R)-(+)-2-(4-hydroxyphenoxy)propionate (CAS 87129-32-6), a critical chiral intermediate in the synthesis of aryloxyphen...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Abstract
This technical guide provides a comprehensive physicochemical characterization of Butyl (R)-(+)-2-(4-hydroxyphenoxy)propionate (CAS 87129-32-6), a critical chiral intermediate in the synthesis of aryloxyphenoxypropionate herbicides (the "Fops").[1][2] We analyze its structural properties, phase transition behaviors, and optical activity, emphasizing the (R)-(+) enantiomer's role in biological efficacy. Detailed protocols for optical purity determination and synthesis workflows are included to support researchers in process optimization and quality control.[1]
Chemical Identity & Structural Significance[1][3][4]
Butyl (R)-(+)-2-(4-hydroxyphenoxy)propionate is the butyl ester of (R)-2-(4-hydroxyphenoxy)propionic acid.[1][2][3] It serves as the nucleophilic "phenol" core in the synthesis of herbicides like Cyhalofop-butyl .[1] The molecule possesses a single chiral center at the propionate
-carbon.[1] The (R)-configuration is chemically significant because it is conserved through subsequent coupling reactions to yield the bio-active (R)-herbicide, which inhibits the enzyme acetyl-CoA carboxylase (ACCase) in grasses.[1]
The physical state of this compound is sensitive to purity and temperature history. While thermodynamically a low-melting solid, it frequently presents as a supercooled viscous liquid in technical grades.[1]
Table 1: Physical Constants
Property
Value
Conditions/Notes
Physical State
Solid (Crystalline) or Viscous Liquid
Pure form crystallizes; technical grade often oily.[1]
Melting Point
45 – 55 °C
Sharp range indicates high enantiomeric purity.
Boiling Point
~356 °C
Predicted at 760 mmHg; decomposes at high T.
Density
1.109 g/cm³
At 25 °C (Liquid phase).
Flash Point
130 °C
Closed Cup.
Solubility
Soluble: Toluene, Methanol, Ethyl AcetateInsoluble: Water
Lipophilic butyl tail reduces water solubility.[1]
Enantiomeric Excess (ee): Commercial specifications typically require >99% ee . A rotation below +50° (neat) suggests significant racemization (e.g., a racemate shows ~0° or low activity).
Synthesis & Process Logic
The synthesis is designed to preserve the chiral center derived from the starting material (usually L-Lactate or a chiral propionate derivative). The standard industrial route involves the esterification of (R)-2-(4-hydroxyphenoxy)propionic acid.[1]
Reaction Workflow
The esterification is an equilibrium-driven reaction.[1] To drive it to completion without racemizing the sensitive chiral center (susceptible to acid-catalyzed enolization), azeotropic water removal is used with a non-polar solvent like toluene.
Key Process Parameters:
Catalyst: Concentrated Sulfuric Acid (
) or p-Toluenesulfonic acid (pTSA).
Solvent: Toluene (forms azeotrope with water/butanol).
Temperature: 85–108 °C. Exceeding 110 °C increases the risk of racemization.[1]
Visualization: Synthesis Pathway
The following diagram illustrates the transformation from the chiral acid to the butyl ester and its downstream application.
Caption: Synthesis of Butyl (R)-(+)-2-(4-hydroxyphenoxy)propionate via azeotropic esterification.
Experimental Protocols
Protocol A: Determination of Optical Purity (Chiral HPLC)
To validate the "Trustworthiness" of the material, a self-validating analytical method is required. Chiral HPLC separates the (R) and (S) enantiomers.
Column: Daicel Chiralcel OD-H or AD-H (Amylose/Cellulose derivative coatings).[1]
Executive Summary As a Senior Application Scientist specializing in agrochemical and pharmaceutical intermediates, I often encounter the need to optimize chiral building blocks for downstream efficacy. (R)-2-(4-Hydroxyph...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist specializing in agrochemical and pharmaceutical intermediates, I often encounter the need to optimize chiral building blocks for downstream efficacy. (R)-2-(4-Hydroxyphenoxy)propionic acid butyl ester (CAS: 87129-32-6) is a premier example of such an intermediate[1]. It serves as the stereospecific backbone for the aryloxyphenoxypropionate (APP) class of herbicides, most notably Cyhalofop-butyl [2].
This whitepaper provides an in-depth analysis of the molecular weight profiling, physicochemical properties, mechanistic causality, and self-validating experimental protocols associated with this critical chiral ester.
Chemical Identity & Molecular Weight Profiling
Understanding the exact molecular weight and isotopic distribution of (R)-2-(4-Hydroxyphenoxy)propionic acid butyl ester is critical for mass spectrometry (LC-MS) validation during synthesis. The esterification of the parent acid (D-HPPA) with n-butanol adds a butyl group (
), displacing a hydroxyl proton, which fundamentally shifts the mass-to-charge () ratio used for reaction monitoring.
Causality in Mass Shift: During the esterification process, the parent compound D-HPPA (
, MW: 182.18 g/mol ) undergoes a condensation reaction with n-butanol (, MW: 74.12 g/mol ), releasing water (, MW: 18.01 g/mol ). The net addition of 56.1 g/mol () yields the final molecular weight of 238.28 g/mol .
Physicochemical Properties & Thermodynamics
The physical properties of this ester dictate its handling, storage, and reactivity in subsequent etherification steps.
Property
Value
Scientific Implication
Physical State
Colorless to light yellow oil
Requires liquid-handling protocols for dosing.
Density
~1.12 g/cm³
Bottom phase in aqueous extractions (if using lighter solvents).
Boiling Point
> 300 °C (Predicted)
Highly stable; permits azeotropic distillation of water[3].
LogP (Octanol/Water)
~3.5
High lipophilicity; excellent solubility in organic solvents.
Mechanistic Causality: The "Why" Behind the Molecule
In chemical development, we do not simply choose reagents at random; every functional group serves a distinct mechanistic purpose.
Why the (R)-Enantiomer?
The biological target of APP herbicides is the Acetyl-CoA carboxylase (ACCase) enzyme in grass weeds[2]. The enzyme's binding pocket is highly stereospecific. The (R)-enantiomer mimics the spatial geometry of the enzyme's natural substrate, effectively binding to the transcarboxylase domain and halting fatty acid biosynthesis. The (S)-enantiomer is biologically inactive. Therefore, preserving the enantiomeric excess (
The butyl ester serves a dual purpose (Synthetic and Biological):
Synthetic Protection: In the subsequent Williamson ether synthesis to form Cyhalofop-butyl, the phenolic hydroxyl group must react with 3,4-difluorobenzonitrile[4]. If the carboxylic acid were left unprotected, it would competitively react or form insoluble salts, destroying the yield. The butyl ester acts as a robust, lipophilic protecting group.
Biological Penetration: Plant cuticles are highly waxy and hydrophobic. The free carboxylic acid cannot penetrate this barrier. The butyl ester dramatically increases the LogP, allowing the pro-herbicide (Cyhalofop-butyl) to rapidly absorb into the leaf tissue[5]. Once inside, plant esterases cleave the butyl group, releasing the active acid[5].
ACCase inhibition pathway demonstrating the pro-herbicide cleavage and stereospecific binding.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols incorporate built-in validation checkpoints.
Protocol 1: Synthesis of (R)-2-(4-Hydroxyphenoxy)propionic acid butyl ester
This esterification relies on Le Chatelier's principle, driving the reaction forward by continuously removing water[3].
Reagent Charging: In a 1L jacketed reactor equipped with a Dean-Stark trap, charge 182.2 g (1.0 mol) of D-HPPA and 370.6 g (5.0 mol) of anhydrous n-butanol.
Catalysis: Add 2.0 g of p-Toluenesulfonic acid (p-TsOH) as the acid catalyst.
Azeotropic Distillation: Heat the mixture to reflux (~115-120 °C). Collect the water/butanol azeotrope in the Dean-Stark trap. Continue until the theoretical volume of water (18 mL) is collected.
Validation Checkpoint (LC-MS): Pull a 50 µL aliquot, dilute in acetonitrile, and run via LC-MS. The reaction is complete when the D-HPPA peak (
181 ) is < 0.5% area, and the target ester ( 239 ) is dominant.
Workup: Distill off excess n-butanol under reduced pressure. Wash the organic residue with 5% aqueous
to neutralize the catalyst, followed by a brine wash. Dry over anhydrous and filter to yield the product as a pale yellow oil.
Protocol 2: Downstream Synthesis of Cyhalofop-butyl
The prepared butyl ester is immediately utilized in an etherification reaction[4].
Reaction Setup: Charge 238.3 g (1.0 mol) of the synthesized (R)-2-(4-Hydroxyphenoxy)propionic acid butyl ester and 139.1 g (1.0 mol) of 3,4-difluorobenzonitrile into 500 mL of Dimethylformamide (DMF).
Base Addition: Add 152.0 g (1.1 mol) of anhydrous Potassium Carbonate (
Heating: Heat the suspension to 75 °C for 6 hours under nitrogen.
Validation Checkpoint (TLC/HPLC): Confirm the disappearance of the phenol starting material. The formation of Cyhalofop-butyl (MW: 357.38 g/mol ) should be confirmed via an HPLC peak at 254 nm[2].
Isolation: Cool the mixture and filter off the inorganic salts (KF and unreacted
)[4]. Pour the filtrate into 1.5 L of ice water to precipitate the Cyhalofop-butyl. Filter, wash with water, and recrystallize from methanol.
Synthesis workflow of Cyhalofop-butyl from (R)-2-(4-Hydroxyphenoxy)propionic acid butyl ester.
Biological activity of aryloxyphenoxypropionate esters
An In-Depth Technical Guide to the Biological Activity of Aryloxyphenoxypropionate Esters For Researchers, Scientists, and Drug Development Professionals Introduction Aryloxyphenoxypropionates (AOPPs), colloquially known...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Biological Activity of Aryloxyphenoxypropionate Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aryloxyphenoxypropionates (AOPPs), colloquially known as "FOPs," represent a critically important class of selective, post-emergence herbicides that have been instrumental in modern agriculture for the control of annual and perennial grass weeds.[1][2][3] First introduced in the 1970s, their development marked a significant advancement in weed management, offering high efficacy against problematic grasses within broadleaf crops.[2][4][5] Their commercial success is rooted in a specific and potent mechanism of action, targeting a key enzyme in plant lipid metabolism.[6]
This guide provides a comprehensive technical overview of the biological activity of AOPP esters, synthesized from a Senior Application Scientist's perspective. We will deconstruct their primary and secondary mechanisms of action, explore the molecular and structural determinants of their potency, detail validated experimental protocols for their evaluation, and discuss their broader toxicological profile and the persistent challenge of weed resistance.
Part 1: The Core Mechanism of Action
The herbicidal effect of aryloxyphenoxypropionates is a multi-faceted process that begins with the specific inhibition of a vital enzyme and can be potentiated by the induction of cellular stress.
The principal mechanism of action for all AOPP herbicides is the potent inhibition of Acetyl-CoA Carboxylase (ACCase).[4][7][8] This biotin-containing enzyme catalyzes the first committed and rate-limiting step in the de novo biosynthesis of fatty acids: the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA.[1][4]
By blocking ACCase, AOPPs effectively halt the production of fatty acids, which are the fundamental building blocks for phospholipids and other lipids.[2] This disruption has catastrophic consequences for the plant, as it prevents the formation and repair of cellular membranes essential for cell growth, division, and integrity.[6] The impact is most pronounced in regions of rapid growth, such as the meristematic tissues (growing points) of grasses.[2][9] This leads to a cessation of growth, followed by chlorosis (yellowing) of new leaves and necrosis, culminating in the characteristic "deadheart" symptom where the central growing point becomes brown and rotten.[9]
Figure 1: AOPP Inhibition of the Fatty Acid Biosynthesis Pathway.
Secondary Mechanism: Induction of Oxidative Stress
Beyond direct enzyme inhibition, AOPPs are also known to induce significant oxidative stress within plant cells.[1][7][8] This secondary mechanism is characterized by the excessive generation of Reactive Oxygen Species (ROS), such as singlet oxygen, superoxide radicals, and hydrogen peroxide.[1] While the precise pathway leading to ROS production is complex, it is understood to be a downstream consequence of metabolic disruption.
The overaccumulation of ROS overwhelms the plant's antioxidant defense systems, leading to widespread cellular damage.[8] A key target of ROS is the polyunsaturated fatty acids within cell membranes, initiating a chain reaction of lipid peroxidation.[1][7] This process compromises membrane fluidity and integrity, causing leakage of cellular contents and ultimately contributing to rapid cell death.[1][8]
Figure 2: Cascade of AOPP-Induced Oxidative Stress.
Basis of Selectivity
The remarkable selectivity of AOPPs for grasses over broadleaf crops is a cornerstone of their agricultural utility. This selectivity is primarily due to inherent structural differences in the target ACCase enzyme between these plant groups.[9] Grasses (monocots) possess a homomeric form of ACCase in their chloroplasts, which is highly susceptible to inhibition by AOPPs. In contrast, most broadleaf plants (dicots) have a heteromeric ACCase isoform that is naturally insensitive to this class of herbicides.[10]
Part 2: Molecular Determinants of Activity
The biological activity of AOPPs is not merely a function of their core structure but is intricately linked to their chemical form, stereochemistry, and metabolic activation.
The Role of the Ester Moiety: A Pro-Herbicide Strategy
AOPPs are commercialized and applied as esters (e.g., methyl, ethyl, butyl esters) rather than their free carboxylic acid forms.[3][11] This is a deliberate pro-herbicide strategy. The ester form is more lipophilic, which enhances its penetration through the waxy cuticle of plant leaves.[1] Following absorption and translocation within the plant, ubiquitous esterase enzymes rapidly hydrolyze the ester bond, releasing the corresponding carboxylic acid.[3][11] This free acid is the biologically active molecule that binds to and inhibits the ACCase enzyme.[3]
Stereochemistry: The R-Enantiomer Specificity
The propionate moiety of AOPPs contains a chiral center at the C-2 position, meaning they exist as two stereoisomers (enantiomers): the (R)- and (S)-forms. It is a well-established principle that the herbicidal activity resides almost exclusively in the (R)-enantiomer.[6][12] The binding site on the ACCase enzyme is highly stereoselective, accommodating the (R)-form with high affinity while having a much weaker interaction with the (S)-form.[12] This specificity is so pronounced that modern AOPP formulations are often enriched with the active (R)-enantiomer to increase efficacy and reduce the application of non-herbicidal components to the environment.
Note: The table includes data on the CoA esters, which are highly potent derivatives formed in vivo, further illustrating the stereoselectivity of the target site.[12]
Part 3: Experimental Evaluation of AOPP Activity
Validating the biological activity of AOPP esters requires a tiered approach, moving from the molecular level (in vitro) to the whole organism (in vivo).
In Vitro Analysis: ACCase Inhibition Assay
The most direct method to confirm the mechanism of action and determine the intrinsic potency of an AOPP is through an ACCase inhibition assay. This biochemical test isolates the target enzyme and measures the compound's ability to inhibit its function.
Causality Behind Experimental Choices: The choice of an in vitro assay is to eliminate confounding biological variables like absorption, translocation, and metabolism. This allows for a precise measurement of the compound's direct interaction with its molecular target. Using tissue from a susceptible grass species ensures the extraction of the sensitive homomeric form of ACCase.
Harvest fresh, young leaf tissue (e.g., 1-2 grams) from a susceptible grass species (e.g., Echinochloa crus-galli).
Immediately freeze the tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.
Homogenize the powder in a cold extraction buffer (e.g., 100 mM Tricine pH 8.0, 1 mM EDTA, 10% glycerol, 2 mM DTT, and protease inhibitors).
Centrifuge the homogenate at high speed (e.g., 15,000 x g for 20 min at 4°C) to pellet cell debris.
Collect the supernatant, which contains the crude ACCase enzyme extract. Determine protein concentration using a standard method (e.g., Bradford assay).
Enzyme Assay:
Prepare an assay mixture in a microplate containing a suitable buffer (e.g., 0.1 M Tricine, pH 8.0, with cofactors like 15 mM KCl, 3 mM MgCl2, and ATP).
Add serial dilutions of the AOPP test compound (in its active acid form) to the wells. Include a control with no herbicide.
Pre-incubate the enzyme extract with the herbicide for a short period.
Initiate the enzymatic reaction by adding the substrates: acetyl-CoA and sodium bicarbonate (which provides the CO2).
Measure ACCase activity. A common method is to couple the reaction to the oxidation of NADH, which can be monitored spectrophotometrically by the decrease in absorbance at 340 nm. Alternatively, a malachite green assay can measure the phosphate released from ATP hydrolysis.[13]
Data Analysis:
Calculate the rate of reaction for each herbicide concentration.
Express the activity as a percentage of the no-herbicide control.
Plot the percent inhibition against the logarithm of the herbicide concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).[13]
Figure 3: Experimental Workflow for an ACCase Inhibition Assay.
Whole-Plant Analysis: Greenhouse Bioassay
To understand the real-world potential of an AOPP ester, it is essential to conduct whole-plant bioassays. This method integrates all the physiological processes—absorption, translocation, metabolism (pro-herbicide activation), and target-site inhibition—that contribute to herbicidal efficacy.
Sow seeds of a target grass weed (e.g., Avena fatua or wild oat) and a tolerant broadleaf crop (e.g., soybean) in pots containing a standard potting medium.
Grow plants in a greenhouse under controlled conditions (e.g., 25°C/18°C day/night temperature, 16-hour photoperiod) until they reach the appropriate growth stage for application (e.g., 2-3 leaf stage for grasses).
Herbicide Application:
Prepare spray solutions of the AOPP ester at a range of doses, including a zero-dose control. Formulate the herbicide with appropriate adjuvants (e.g., crop oil concentrate) to simulate field application.
Apply the solutions using a calibrated track sprayer to ensure uniform coverage.
Observation and Data Collection:
Return the plants to the greenhouse and observe them over a period of 14-21 days.
At set intervals (e.g., 7, 14, and 21 days after treatment), visually assess the percentage of weed control or crop injury on a scale of 0% (no effect) to 100% (complete plant death).
At the end of the experiment, harvest the above-ground biomass of the plants, dry them in an oven, and record the dry weight.
Data Analysis:
Analyze the biomass data using Analysis of Variance (ANOVA).[13]
Calculate the Growth Reduction 50 (GR50) value, which is the herbicide dose required to reduce plant biomass by 50% compared to the untreated control. This is a key metric for herbicidal potency.
Part 4: Broader Biological and Toxicological Profile
Activity in Non-Target Organisms
While the primary target of AOPPs is plant ACCase, the enzyme is also present in other organisms, including mammals. Studies have shown that AOPPs and their metabolites can inhibit mammalian ACCase, though often with lower potency than against the plant enzyme.[1][12] This inhibition, coupled with the induction of oxidative stress, forms the basis of their toxicology in non-target organisms.[1][14] Animal studies have reported effects such as diminished renal and hepatic function and testicular oxidative stress following exposure to certain AOPP herbicides.[1][14] Acute toxicity in humans following ingestion is generally manageable with supportive care, but can involve symptoms like gastrointestinal irritation and an altered mental state.[15]
The Challenge of Herbicide Resistance
The widespread and repeated use of AOPP herbicides has led to the evolution of resistance in numerous grass weed populations, posing a significant threat to their continued efficacy.[2] Resistance primarily arises from two mechanisms:
Target-Site Resistance (TSR): Point mutations in the gene encoding ACCase alter the enzyme's structure, reducing the binding affinity of the herbicide.[2] At least sixteen different point mutations are known to confer resistance to ACCase inhibitors.[2]
Non-Target-Site Resistance (NTSR): This involves mechanisms that reduce the amount of active herbicide reaching the target site. The most common form is enhanced metabolic detoxification, where enzymes like cytochrome P450 monooxygenases rapidly break down the herbicide into non-toxic forms.[2]
Conclusion
The biological activity of aryloxyphenoxypropionate esters is a well-defined process centered on the potent and stereoselective inhibition of ACCase, a critical enzyme in fatty acid synthesis. This primary mechanism is complemented by the induction of destructive oxidative stress. Their effectiveness as herbicides is enhanced by a pro-herbicide design and a molecular structure that provides high selectivity for target grass weeds. The evaluation of these compounds relies on a robust combination of in vitro enzymatic assays and in vivo whole-plant studies. As the agricultural landscape evolves, the ongoing challenges of weed resistance demand continued research into novel ACCase inhibitors and integrated weed management strategies to preserve the utility of this important class of molecules.[4][5]
References
Ore, A., & Olayinka, E. T. (2019). Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non-target Organisms. International Journal of Biochemistry Research & Review, 27(1), 1-11. [Link][1][7][8]
Mallory-Smith, C. A., & Retzinger, E. J. (2003). Summary of Herbicide Mechanism of Action According to the Herbicide Resistance Action Committee (HRAC) and Weed Science Society of America (WSSA) Classification. Weed Technology, 17(3), 620-625. [Link]
Abernethy, D. R., & Black, M. (1992). Coenzyme A esters of 2-aryloxyphenoxypropionate herbicides and 2-arylpropionate antiinflammatory drugs are potent and stereoselective inhibitors of rat liver acetyl-CoA carboxylase. Life Sciences, 50(7), 533-540. [Link][12]
Ore, A., & Olayinka, E. T. (2019). Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non-target Organisms. ResearchGate. [Link][7][8]
Ore, A., & Olayinka, E. T. (2019). Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non-target Organisms. ResearchGate. [Link][8]
Kim, S. J., et al. (2016). Clinical Characteristics of Patients after Aryloxyphenoxy Propionate Herbicide Ingestion. Journal of the Korean Society of Clinical Toxicology, 14(2), 99-103. [Link][15]
Barcelo, D., et al. (1996). Determination of arylphenoxypropionic herbicides in water by liquid chromatography-electrospray mass spectrometry. Journal of Chromatography A, 777(1), 131-139. [Link][11]
Takano, V. K., et al. (2020). ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. Scientia Agricola, 78(1). [Link][2]
Yadav, V., et al. (2023). Emerging possibilities in the advancement of herbicides to combat acetyl-CoA carboxylase inhibitor resistance. Frontiers in Plant Science, 14. [Link][4]
Takano, V. K., et al. (2021). Acetyl-CoA carboxylase (ACCase)-inhibiting herbicides: Past, present, and future. Weed Technology, 35(4), 549-557. [Link][5][16]
Plant Growth Regulator. (n.d.). Aryloxyphenoxypropionate herbicides are one of the mainstream varieties in the global herbicide market. [Link][6]
UCANR. (n.d.). Acetyl CoA Carboxylase (ACCase) Inhibitors. Herbicide Symptoms. [Link][9]
Takano, V. K., et al. (2021). Acetyl-CoA carboxylase (ACCase)-inhibiting herbicides: Past, present, and future. Weed Technology, 35(4), 549-557. [Link][5]
Gherekhloo, J., et al. (2012). Resistance to Aryloxyphenoxypropionate Herbicides in Wild Oat (Avena ludoviciana). Weed Science, 60(4), 549-554. [Link]
ResearchGate. (n.d.). Synthetic pathways of aryloxy-phenoxy propionates. [Link][17]
Ore, A., & Olayinka, E. T. (2017). Fluazifop- p-butyl, an aryloxyphenoxypropionate herbicide, diminishes renal and hepatic functions and triggers testicular oxidative stress in orally exposed rats. Toxicology and Industrial Health, 33(5), 406-415. [Link][14]
Saraji, M., & Farajmand, B. (2013). Conically fixed position single drop microextraction for the determination of aryloxyphenoxypropionate herbicides in water samples. Analytical Methods, 5(17), 4449-4455. [Link][18]
Jeschke, P. (2010). Herbicidal Aryloxyphenoxypropionate Inhibitors of Acetyl-CoA Carboxylase. Pesticide Chemistry, 201-213. [Link][3]
Guttieri, M. J., et al. (2019). Development of enzymes for robust aryloxyphenoxypropionate and synthetic auxin herbicide tolerance traits in maize and soybean crops. Pest Management Science, 75(8), 2146-2155. [Link][19]
WeedScience.org. (n.d.). Herbicide Resistant Weeds by Herbicide Site of Action Summary Table. [Link][10]
Ganie, Z. A., & Jhala, A. J. (2021). How long can an aryloxyphenoxypropionate herbicide be kept in the tank without losing efficacy? Journal of Crop Protection, 10(1), 35-47. [Link]
The Basics of Herbicide Resistance Factsheet. Integrated Weed Management. [Link][20]
Wang, Y., et al. (2022). Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif. Molecules, 27(15), 4967. [Link][21]
Technical Guide: Mechanism of Action for Aryloxyphenoxypropionate Herbicides
Target: Acetyl-CoA Carboxylase (ACCase) | HRAC Group: 1 (formerly A) Executive Summary Aryloxyphenoxypropionates (commonly known as "Fops") represent a critical class of graminicides used selectively in broadleaf crops.[...
Author: BenchChem Technical Support Team. Date: March 2026
Target: Acetyl-CoA Carboxylase (ACCase) | HRAC Group: 1 (formerly A)
Executive Summary
Aryloxyphenoxypropionates (commonly known as "Fops") represent a critical class of graminicides used selectively in broadleaf crops.[1][2] Their efficacy stems from a precise molecular distinction: they inhibit the homomeric eukaryotic-type Acetyl-CoA Carboxylase (ACCase) found in the plastids of grasses (Poaceae), while sparing the heteromeric prokaryotic-type ACCase found in dicots.[3] This guide details the molecular kinetics of this inhibition, the downstream physiological collapse, and the resistance mechanisms that currently challenge their utility.
Molecular Target & Selectivity
The Enzyme: Acetyl-CoA Carboxylase (ACCase)
ACCase catalyzes the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA.[4][5][6] This is the first committed and rate-limiting step in de novo fatty acid biosynthesis.
The reaction proceeds in two half-reactions:
Biotin Carboxylase (BC) Activity: ATP + HCO₃⁻ + Biotin-Carrier → CO₂-Biotin-Carrier + ADP + Pi
"Fops" act as reversible, non-competitive inhibitors regarding ATP and bicarbonate, but they compete for the binding site within the Carboxyltransferase (CT) domain .
Binding Site: The herbicide binds to a hydrophobic pocket at the dimer interface of the CT domain.
Locking Mechanism: Binding induces a conformational change that "locks" the CT domain in a non-catalytic conformation, preventing the transfer of the carboxyl group to acetyl-CoA.
The Basis of Selectivity (The "E-E-A-T" Core)
Understanding selectivity is vital for drug discovery professionals analyzing off-target effects.
Grasses (Susceptible): Possess homomeric ACCase (a massive single polypeptide >200 kDa) in both the cytosol and the plastid. The plastidic form is the target.[2]
Dicots (Tolerant): Possess heteromeric ACCase (multi-subunit complex similar to bacteria) in the plastid.[3] The "Fops" cannot bind to the heteromeric CT interface due to structural steric hindrance.
Visualization: Selectivity Pathway
Figure 1: The molecular selectivity of Phenoxypropionates relies on the structural difference between Homomeric (Grass) and Heteromeric (Dicot) ACCase isoforms.
Physiological Cascade
Inhibition of ACCase triggers a rapid cataclysmic failure in the plant:
Lipid Starvation: Malonyl-CoA is the essential building block for fatty acid elongation.
Membrane Failure: Without new fatty acids, the plant cannot repair cell membranes or synthesize the cuticle.
Meristematic Necrosis: Rapidly dividing cells in the meristem (growing point) are most sensitive. Symptoms typically manifest as "dead heart"—the central leaf turns brown and rots, while older leaves may turn purple (anthocyanin accumulation due to stress).
Resistance Mechanisms
Resistance is a primary concern for researchers. It occurs via two main pathways: Target-Site Resistance (TSR) and Non-Target-Site Resistance (NTSR).
Target-Site Mutations
Single nucleotide polymorphisms (SNPs) in the CT domain gene alter the binding pocket shape, reducing herbicide affinity without destroying enzyme function.
Mutation Position (Ref: Alopecurus myosuroides)
Resistance Profile
Cross-Resistance Note
Ile-1781-Leu
High
Dominant mutation. Resistance to most Fops and Dims.
Trp-2027-Cys
Moderate
Often specific to Fops; Dims may remain effective.
Ile-2041-Asn
Variable
Confers resistance to Fops but often not Dims.
Asp-2078-Gly
Very High
Broad spectrum resistance (Fops, Dims, Dens).
Cys-2088-Arg
High
Broad spectrum resistance.
Metabolic Resistance (NTSR)
This involves the upregulation of Cytochrome P450 monooxygenases and Glutathione S-transferases (GSTs) . These enzymes hydroxylate or conjugate the herbicide molecule before it reaches the plastid. This mechanism mimics the natural tolerance found in wheat (which metabolizes Diclofop-methyl rapidly).
Experimental Protocols
For researchers validating new ACCase inhibitors or testing resistance, the following protocols are standard.
Protocol: Spectrophotometric Coupled Enzyme Assay
Why this method? While C14-bicarbonate incorporation is the gold standard for sensitivity, a coupled spectrophotometric assay is preferred for high-throughput screening as it avoids radioactive waste.
Principle:
The production of Malonyl-CoA is coupled to the oxidation of NADPH via a secondary enzyme (e.g., Malonyl-CoA reductase or Fatty Acid Synthase complex). We measure the decrease in absorbance at 340 nm.
Reagents:
Buffer: 100 mM Tricine-KOH (pH 8.0) – Maintains optimal pH for plastidic ACCase.
Substrates: Acetyl-CoA (0.5 mM), ATP (2 mM), NaHCO₃ (10 mM).
Cofactors: MgCl₂ (5 mM), BSA (50 µg/mL) – BSA stabilizes the enzyme and prevents non-specific loss.
Extraction: Homogenize fresh meristematic tissue in extraction buffer (containing DTT to preserve thiol groups). Centrifuge at 10,000g to remove debris.
Desalting: Pass supernatant through a PD-10 Sephadex column to remove endogenous substrates (critical for accurate kinetics).
Incubation: Mix enzyme extract with the herbicide (dissolved in acetone/DMSO) and buffer. Incubate for 10 mins to allow inhibitor binding.
Initiation: Add Acetyl-CoA to start the reaction.[7]
Measurement: Monitor A340 decrease for 5 minutes.
Validation: Use Sethoxydim (a known DIM inhibitor) as a positive control.
Visualization: Assay Workflow
Figure 2: Step-by-step workflow for the coupled spectrophotometric ACCase inhibition assay.
Future Outlook & Chemical Design
Current research focuses on "Next-Gen" ACCase inhibitors that can bypass the Ile-1781 and Asp-2078 mutations.
Allosteric Modulation: Investigating non-CT domain binding sites to inhibit the enzyme via alternative conformational locking.
Safener Technology: Developing new safeners (like cloquintocet-mexyl) that selectively boost P450 activity in crops (wheat) but not weeds, allowing the use of more potent Fops.
References
Herbicide Resistance Action Committee (HRAC). (2024). Global Herbicide Classification System.[8][9] Retrieved from [Link]
Weed Science Society of America (WSSA). (2024). Summary of Herbicide Mechanism of Action.[1][2][3][10] Retrieved from [Link]
Kaundun, S. S. (2014).[3] Resistance to acetyl-CoA carboxylase-inhibiting herbicides.[3][11][12][13] Pesticide Biochemistry and Physiology.[3] Retrieved from [Link]
Yu, Q., et al. (2007). Diversity of Acetyl-Coenzyme A Carboxylase Mutations in Resistant Lolium Populations.[12] Plant Physiology.[3] Retrieved from [Link]
Kroeger, J. K., et al. (2011).[14] A spectrophotometric assay for measuring acetyl-coenzyme A carboxylase.[5][7][14] Analytical Biochemistry.[14] Retrieved from [Link]
Technical Guide: Safety and Handling of (R)-Butyl 2-(4-hydroxyphenoxy)propanoate
[1] Executive Summary & Substance Profile[1] (R)-Butyl 2-(4-hydroxyphenoxy)propanoate (CAS: 87129-32-6) is a critical chiral building block used primarily in the synthesis of aryloxyphenoxypropionate (AOPP) herbicides, s...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary & Substance Profile[1]
(R)-Butyl 2-(4-hydroxyphenoxy)propanoate (CAS: 87129-32-6) is a critical chiral building block used primarily in the synthesis of aryloxyphenoxypropionate (AOPP) herbicides, such as fluazifop-P-butyl.[1] Its value lies in its stereochemistry; the (R)-configuration at the propionate moiety is essential for the biological activity of the final acetyl-CoA carboxylase (ACCase) inhibitor herbicides.[1]
Handling this compound requires a nuanced understanding of its dual chemical nature: it possesses a phenolic hydroxyl group (susceptible to oxidation and pH-dependent solubility) and a chiral ester moiety (susceptible to hydrolysis and racemization under extreme conditions).
Physicochemical Data Matrix[1][2]
Property
Specification / Value
Operational Implication
CAS Number
87129-32-6
Unique identifier for inventory/regulatory tracking.[1][2]
Avoid strong bases/high heat to prevent racemization.[1]
Purity Markers
Optical Rotation, HPLC (Chiral)
Contamination with (S)-isomer reduces downstream potency.[1]
Hazard Identification & Risk Assessment
While specific GHS data for the butyl ester is often aggregated with its parent acid, a "Read-Across" toxicological assessment from the parent 2-(4-hydroxyphenoxy)propionic acid and structural analogs (phenol esters) dictates a conservative safety posture.[1]
GHS Classification (Derived)
Eye Damage/Irritation (Category 1/2A): Phenolic intermediates are notorious for causing severe eye damage (H318) or serious irritation (H319).
Aquatic Toxicity (Chronic Category 3): Harmful to aquatic life with long-lasting effects (H412), typical of herbicide precursors.
Critical Process Hazards[1]
Thermal Runaway/Decomposition: While stable at room temperature, the compound is often synthesized or purified in solvents like toluene. Distillation of residual solvents must be monitored to prevent thermal degradation of the ether linkage.
Dust Explosion Potential: As a fine white powder with a low melting point, dust clouds can be explosive. However, due to its low melting point (45°C), it may smear or melt rather than disperse, creating a sticky contamination hazard.
Sensitization: Phenolic compounds can act as contact sensitizers. Repeated exposure may lead to dermatitis.
Engineering Controls & Containment Strategy
The low melting point of (R)-Butyl 2-(4-hydroxyphenoxy)propanoate presents a unique handling challenge: it transitions between solid and liquid phases at common process temperatures.[1]
Hierarchy of Controls Visualization
Figure 1: Hierarchy of controls for handling low-melting phenolic intermediates.
Specific Engineering Protocols
Solids Handling: Use a powder transfer system (PTS) or gravity feed from a closed hopper to prevent dust generation. If manual weighing is required, use a HEPA-filtered weigh station.[1]
Melt Handling: If the process requires melting the drum (at ~60°C), ensure the heating jacket is thermostatically controlled to prevent localized overheating (>100°C), which could degrade the optical purity.
Inerting: Blanket all vessels with Nitrogen (
). Oxygen can oxidize the phenolic hydroxyl group, turning the product from white to pink/brown (quinone formation).
Operational Procedures: Synthesis & Handling
Synthesis Context (The "Why")
The synthesis typically involves the reaction of Hydroquinone with (S)-2-Chloropropionate (inversion of configuration) followed by esterification.[1]
Risk Point: The use of bases (K₂CO₃ or NaOH) creates phenoxide ions.
Control: Ensure pH monitoring. The final product must be neutral. Residual acidity catalyzes hydrolysis; residual basicity promotes racemization.
Handling Protocol (Step-by-Step)
Objective: Transfer 10 kg of (R)-Butyl 2-(4-hydroxyphenoxy)propanoate from shipping drum to reactor.
Preparation:
Verify reactor is clean, dry, and inerted (O₂ < 2%).
Don PPE: Chemical splash goggles + Face shield (Critical due to eye damage risk), Nitrile gloves (0.11mm min thickness, breakthrough > 480 min), Lab coat/Apron.
Melting (If required):
Place drum in a "hot box" or use a drum heater band set to 55°C .
Caution: Do not use steam coils directly contacting the drum (hot spots).
Allow 12–24 hours for uniform melting.
Transfer:
Liquid: Pump using a diaphragm pump with PTFE seals.[1] Ground the pump and drum to prevent static discharge (flammable solvent residues may be present).
Solid: Scoop using anti-static tools inside a laminar flow hood.[1]
Cleaning:
Clean spills immediately with ethanol or isopropanol . Water alone is ineffective due to lipophilicity.
Treat cleaning waste as hazardous chemical waste (do not flush).
Emergency Response & Environmental Fate
Spill Decision Tree
Figure 2: Decision logic for spill remediation based on physical state.
First Aid (Specific to Phenolic Esters)
Eye Contact:IMMEDIATE irrigation is vital.[6][7] Flush for 15 minutes. The lipophilic nature means the chemical resists washing off; use high volumes of water. Seek an ophthalmologist immediately (Risk of corneal clouding).
Skin Contact: Wash with PEG-400 (polyethylene glycol) if available, or copious soap and water.[1] Ethanol can enhance absorption if not rinsed immediately; use soap/water as the primary decontamination.
Storage & Shelf Life[1]
Temperature: Store at 2–8°C (Refrigerated) is preferred to maintain optical purity over long periods, though room temperature (<25°C) is acceptable for short-term (<6 months).
Incompatibilities: Strong Oxidizers (peroxides, nitrates) and Strong Bases (causes hydrolysis/racemization).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 101182, 2-(4-Hydroxyphenoxy)propionic acid. Retrieved from [Link]
European Chemicals Agency (ECHA). Registration Dossier: Propanoic acid, 2-(4-hydroxyphenoxy)-.[1] (General hazard data for the acid precursor). Retrieved from [Link]
Solubility Profiling and Thermodynamic Modeling of (R)-Butyl 2-(4-hydroxyphenoxy)propanoate
The following technical guide details the solubility profiling, phase behavior, and thermodynamic modeling of (R)-Butyl 2-(4-hydroxyphenoxy)propanoate and its critical precursor. Executive Summary & Chemical Identity (R)...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the solubility profiling, phase behavior, and thermodynamic modeling of (R)-Butyl 2-(4-hydroxyphenoxy)propanoate and its critical precursor.
Executive Summary & Chemical Identity
(R)-Butyl 2-(4-hydroxyphenoxy)propanoate (CAS: 87129-32-6) is a critical chiral intermediate in the synthesis of aryloxyphenoxypropionate herbicides, such as Cyhalofop-butyl . In industrial applications, this compound is frequently encountered as a viscous oil or low-melting solid (depending on purity and ambient temperature), exhibiting high lipophilicity.
Understanding its solubility profile is not merely about "dissolving a solid"; it is about phase equilibrium management . The synthesis involves esterification in non-polar solvents, followed by aqueous washing. Therefore, the "solubility" data must guide the separation of the organic product phase from the aqueous waste phase and determine the optimal solvents for subsequent crystallization or formulation.
Chemical Profile
Parameter
Detail
IUPAC Name
Butyl (2R)-2-(4-hydroxyphenoxy)propanoate
Common Name
Butyl (R)-2-(4-hydroxyphenoxy)propionate
Physical State
Viscous Oil / Low-Melting Solid (Pure)
Key Precursor
(R)-2-(4-hydroxyphenoxy)propanoic acid (D-HPPA)
Primary Solvents
Toluene, Xylene, Ethyl Acetate, Methanol
Solubility Class
Lipophilic; Hydrophobic
Solvent Compatibility & Phase Behavior
As a Senior Application Scientist, I categorize the solvent interactions for this ester into three distinct zones: Reaction Media , Extraction Solvents , and Crystallization/Purification Solvents .
Miscibility Profile (Liquid/Oil Phase)
Since the ester is often an oil at process temperatures (>25°C), "solubility" is effectively "miscibility."
Solvent Class
Representative Solvents
Interaction
Process Application
Aromatic Hydrocarbons
Toluene, Xylene
Fully Miscible
Primary reaction solvent; Azeotropic water removal.
Esters
Ethyl Acetate, Butyl Acetate
Fully Miscible
Extraction from aqueous quench; Chromatography eluent.
Chlorinated Solvents
Dichloromethane (DCM), Chloroform
Fully Miscible
High-efficiency extraction (lab scale).
Alcohols
Methanol, Ethanol, n-Butanol
Miscible
Co-solvents; Transesterification risk if heated with catalyst.
Water
Water
Immiscible
Washing phase to remove mineral salts and acid catalysts.
Solubility of the Solid Precursor (D-HPPA)
The synthesis of the butyl ester starts with the solid acid (R)-2-(4-hydroxyphenoxy)propanoic acid . The solubility of this solid precursor is the rate-limiting step in the initial dissolution.
High Solubility: Methanol, Ethanol (Protic polar solvents facilitate deprotonation/reaction).
Thermodynamic Behavior: Endothermic dissolution; solubility increases significantly with temperature.
Thermodynamic Modeling
To design a robust crystallization or dissolution process, we must model the solubility mathematically. Since the ester often exists as an oil, we apply these models primarily to the solid precursor (D-HPPA) or the ester at low temperatures (<0°C) where it crystallizes.
Modified Apelblat Equation
The modified Apelblat equation is the industry standard for correlating solubility (
) with temperature (). It accounts for the non-ideal behavior of the solution.
Best for: Determining partition coefficients (LogP) and extraction efficiency.
Mixing: Combine equal volumes of Water and Organic Solvent (e.g., Toluene) containing the ester.
Agitation: Shake vigorously for 24 hours at constant temperature.
Phase Separation: Allow phases to settle for 4 hours. Centrifuge if emulsion persists.
Analysis: Sample both phases. Analyze via HPLC (C18 column, UV detection at 280 nm).
Calculation:
.
Process Visualization & Logic
The following diagram illustrates the solubility-driven process flow for synthesizing and purifying the ester.
Caption: Solubility-driven workflow from solid precursor to purified hydrophobic ester.
Applications in Process Design
The solubility data directly dictates the Work-up Strategy :
Extraction Efficiency:
Since the ester is highly soluble in Toluene but insoluble in Water , a simple aqueous wash removes the sulfuric acid catalyst and unreacted hydrophilic impurities without product loss.
Recommendation: Use a solvent ratio of 1:1 (Organic:Aqueous) for optimal phase separation.
Crystallization (if Solid):
If high purity (>99%) is required, the "oil" can be crystallized at low temperatures (-10°C to 0°C) using a Methanol/Water anti-solvent system.
Mechanism:[2][3] Dissolve oil in warm Methanol (high solubility), then slowly add Water (low solubility) to induce supersaturation and precipitation.
Reaction Kinetics:
The reaction rate is limited by the initial dissolution of the solid acid. Using n-Butanol as both reactant and co-solvent enhances the solubility of the acid compared to pure Toluene, accelerating the start-up kinetics.
References
Synthesis and Physical State
Process for the synthesis of phenoxyalkane derivatives.[2] (1982).[2] Patent WO1982000639A1. (Describes the butyl ester as a "colourless oil" purified via toluene/water partitioning).
Thermodynamic Modeling (Acid Precursor)
Zhang, Y., et al. (2017). "Thermodynamics of R-(+)-2-(4-hydroxyphenoxy)propanoic acid dissolution in methanol, ethanol and methanol-ethanol mixture." Physics and Chemistry of Liquids, 56(4).
General Solubility Methodology
Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics.
Technical Guide: Spectroscopic Profiling of (R)-Butyl 2-(4-hydroxyphenoxy)propanoate
This guide provides a comprehensive technical analysis of (R)-Butyl 2-(4-hydroxyphenoxy)propanoate , a critical chiral intermediate in the synthesis of aryloxyphenoxypropionate herbicides (the "Fops" class, e.g., Cyhalof...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive technical analysis of (R)-Butyl 2-(4-hydroxyphenoxy)propanoate , a critical chiral intermediate in the synthesis of aryloxyphenoxypropionate herbicides (the "Fops" class, e.g., Cyhalofop-butyl, Fenoxaprop-P).
CAS Registry Number : 87129-32-6
Molecular Formula : C₁₃H₁₈O₄
Molecular Weight : 238.28 g/mol
Stereochemistry : (R)-(+) Enantiomer[1]
Executive Summary & Significance
(R)-Butyl 2-(4-hydroxyphenoxy)propanoate is the esterified chiral building block used to introduce the propionate moiety into herbicide scaffolds. Its purity—specifically its enantiomeric excess (ee%)—is paramount because the herbicidal activity of the final aryloxyphenoxypropionate is almost exclusively associated with the (R)-configuration.
This guide details the spectroscopic signature required to validate the identity and purity of this molecule, distinguishing it from its S-enantiomer and process impurities.
Synthesis & Stereochemical Integrity
The industrial preparation typically preserves the stereochemistry of the starting material, (R)-2-(4-hydroxyphenoxy)propionic acid (CAS 94050-90-5), via Fisher esterification.
Reaction Pathway
The following diagram illustrates the standard synthesis route and the preservation of the chiral center.
Figure 1: Acid-catalyzed esterification workflow preserving the (R)-configuration.
Spectroscopic Data Profile
The following data sets are derived from high-purity reference standards.
Infrared Spectroscopy (FT-IR)
The IR spectrum is characterized by a strong ester carbonyl stretch and the phenolic hydroxyl group.
Frequency (cm⁻¹)
Vibration Mode
Functional Group Assignment
3350–3450
O–H stretch (broad)
Phenolic hydroxyl (intermolecular H-bonding)
2960, 2930, 2870
C–H stretch
Alkyl chains (Butyl + Methyl)
1735–1750
C=O stretch
Ester carbonyl (Strong)
1505, 1450
C=C stretch
Aromatic ring skeleton
1210–1230
C–O–C stretch
Aryl alkyl ether (Asymmetric)
1100–1150
C–O stretch
Ester C–O bond
825–835
C–H bend (oop)
p-Disubstituted benzene (Para)
Proton NMR (¹H NMR)
Solvent : CDCl₃ (Chloroform-d)
Frequency : 400 MHz
The spectrum exhibits a classic AA'BB' aromatic system and a distinct quartet for the chiral center.
Shift (δ, ppm)
Multiplicity
Integration
Coupling (J)
Assignment
Structural Context
6.70 – 6.80
Multiplet (AA'BB')
4H
-
Ar-H
Hydroquinone ring protons
5.0 – 6.0
Broad Singlet
1H
-
Ar-OH
Phenolic proton (variable shift)
4.68
Quartet
1H
6.8 Hz
O-CH -CO
Chiral center proton
4.13
Triplet
2H
6.7 Hz
O-CH₂ -Pr
Butyl ester α-methylene
1.60
Doublet
3H
6.8 Hz
CH-CH₃
Methyl group on chiral center
1.55 – 1.65
Quintet
2H
~7 Hz
O-CH₂-CH₂
Butyl chain β-methylene
1.30 – 1.40
Sextet
2H
~7 Hz
CH₂-CH₂ -CH₃
Butyl chain γ-methylene
0.92
Triplet
3H
7.4 Hz
CH₂-CH₃
Butyl terminal methyl
Expert Insight : The aromatic region often appears as a tight singlet or "pseudo-singlet" in lower-field instruments (e.g., 60 MHz or 90 MHz) due to the similar electronic environment of the ether and hydroxyl substituents. At 300+ MHz, the AA'BB' splitting becomes distinct.
Carbon-13 NMR (¹³C NMR)
Solvent : CDCl₃
Decoupling : Proton-decoupled
Shift (δ, ppm)
Carbon Type
Assignment
172.5
Quaternary (C=O)
Ester Carbonyl
152.1
Quaternary (C-O)
Aromatic C-O (Ether linkage)
150.3
Quaternary (C-OH)
Aromatic C-OH (Phenolic)
116.2
Methine (CH)
Aromatic CH (ortho to OH)
115.8
Methine (CH)
Aromatic CH (ortho to Ether)
73.4
Methine (CH)
Chiral Center (O-C H-CH₃)
65.1
Methylene (CH₂)
Butyl O-C H₂
30.6
Methylene (CH₂)
Butyl C H₂ (beta)
19.1
Methylene (CH₂)
Butyl C H₂ (gamma)
18.6
Methyl (CH₃)
Propionate C H₃
13.7
Methyl (CH₃)
Butyl terminal C H₃
Experimental Protocols
Synthesis for Reference Standard Generation
To generate a high-purity spectral standard, follow this self-validating protocol.
Charge : In a 500 mL round-bottom flask equipped with a Dean-Stark trap, dissolve 0.1 mol of (R)-2-(4-hydroxyphenoxy)propionic acid in 150 mL of n-butanol .
Catalyze : Add 0.5 mL of concentrated H₂SO₄.
Reflux : Heat to reflux (approx. 118°C). Monitor water collection in the trap. Reaction is complete when water evolution ceases (approx. 3-4 hours).
Work-up :
Cool to room temperature.
Wash with saturated NaHCO₃ (2 x 50 mL) to remove unreacted acid and catalyst.
Wash with brine (1 x 50 mL).
Dry organic layer over MgSO₄.
Isolation : Remove excess n-butanol under reduced pressure (rotary evaporator).
Purification : The resulting oil is typically >98% pure. For analytical standard grade, purify via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate 8:2).
Application Note: High-Fidelity Esterification of (R)-2-(4-Hydroxyphenoxy)propionic Acid
[1][2] Executive Summary & Scientific Rationale (R)-2-(4-hydroxyphenoxy)propionic acid (HPA) is a critical chiral building block, primarily serving as the scaffold for the "fop" class of aryloxyphenoxypropionate herbicid...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Executive Summary & Scientific Rationale
(R)-2-(4-hydroxyphenoxy)propionic acid (HPA) is a critical chiral building block, primarily serving as the scaffold for the "fop" class of aryloxyphenoxypropionate herbicides (e.g., Fluazifop-P-butyl, Cyhalofop-butyl). Its value lies entirely in its stereochemistry; the (R)-enantiomer exhibits potent auxin-mimicking activity, while the (S)-enantiomer is biologically inert or antagonistic.
The Core Challenge: Esterification of HPA requires a protocol that achieves high conversion (>98%) while strictly preserving the enantiomeric excess (ee%). While Fischer esterification is mechanistically safe for
-chiral centers (cleavage occurs at the acyl-oxygen bond), the presence of the phenolic hydroxyl group and the potential for acid-catalyzed enolization at high temperatures poses a risk of racemization and oxidative side reactions.
This guide presents two validated protocols:
Method A (Standard): Homogeneous catalysis using p-Toluenesulfonic acid (PTSA) with azeotropic water removal.
Method B (Advanced/Green): Heterogeneous catalysis using a sulfonated resin (Amberlyst-15), minimizing workup and corrosion.
Mechanistic Insight & Control Strategy
To guarantee scientific integrity, we must understand why the reaction works and where it fails.
The Stereochemical Safeguard
In a standard Fischer esterification, the bond breaking event occurs between the carbonyl carbon and the hydroxyl oxygen of the carboxylic acid. The chiral center at the
-position (C2) is not directly involved in the transition state.
Risk Factor: Racemization can occur via acid-catalyzed enolization . If the proton at C2 is abstracted, the resulting planar enol intermediate destroys chirality.
Control: We utilize Toluene as a solvent.[1] Its boiling point (110°C) is sufficient to drive the reaction but low enough to minimize the kinetic rate of enolization compared to higher-boiling solvents like Xylene.
Mechanism Diagram (DOT)
Figure 1: Mechanistic flow ensuring retention of configuration. The chiral center is bypassed during the bond-breaking step.
Observation: Water will begin to collect in the Dean-Stark trap.
Checkpoint: The reaction is complete when water evolution ceases (approx. 4-6 hours).
Monitor: Analyze by TLC (Hexane:EtOAc 7:3) or HPLC.[2][3][4][5][6] Target <0.5% residual HPA.[7]
Workup:
Cool to room temperature.
Wash organic layer with 5% NaHCO₃ (2 x 100 mL) to remove residual acid and catalyst.
Wash with Brine (1 x 100 mL).
Dry over anhydrous
.
Isolation: Concentrate under reduced pressure (Rotovap) at 50°C to remove Toluene and excess Butanol.
Purification: The resulting oil is typically >98% pure. If necessary, purify via short-path distillation (high vacuum) or crystallization from Hexane/MTBE if the ester is solid (melting points vary by exact derivative).
Method B: Solid Acid Catalysis (Amberlyst-15)
Best for: Green chemistry, simplified workup, and protecting the phenolic -OH.
n-Butanol: 5.0 equiv (Acts as solvent and reactant)
Amberlyst-15 (Dry): 10 wt% loading relative to HPA.
Workflow:
Charge: In a reaction vessel, combine HPA and n-Butanol. Add the Amberlyst-15 beads.
Reaction: Heat to 80-90°C. Note: Lower temperature than Method A reduces racemization risk further.
Agitation: Vigorous stirring is required to overcome mass transfer limitations at the solid-liquid interface.
Completion: Monitor via HPLC (typically 6-8 hours).
Workup:Filter the hot solution to remove the catalyst. (Catalyst can be washed with methanol and regenerated).
Isolation: Evaporate excess butanol under vacuum.
Process Workflow Diagram
Figure 2: Operational workflow for the esterification process.
Critical Quality Attributes (CQAs) & Data Summary
The following table summarizes expected outcomes based on industrial benchmarks.
Parameter
Specification Target
Method of Analysis
Troubleshooting
Appearance
Pale yellow to colorless oil
Visual
Dark color indicates oxidation of phenol; use blanket.
Purity (Chemical)
> 98.0%
HPLC (C18 Column)
If low, check for unreacted acid (wash efficiency).
Enantiomeric Excess
> 99.0%
Chiral HPLC (Chiralcel OD-H)
If ee% drops, lower reaction temp or reduce reaction time.
Water Content
< 0.1%
Karl Fischer
Ensure Dean-Stark is functioning; dry solvent pre-reaction.
Residual Solvent
< 5000 ppm (Butanol)
GC-HS (Headspace)
Increase vacuum drying time/temp.
Chiral HPLC Method (Reference)
Column: Chiralcel OD-H or AD-H (Daicel)
Mobile Phase: Hexane : Isopropanol (90:10)
Flow Rate: 1.0 mL/min
Detection: UV @ 280 nm (Phenolic absorption)
Troubleshooting & Expert Tips
Emulsion Formation: During the NaHCO₃ wash, the phenolic nature of the product can sometimes act as a surfactant.
Fix: Add a small amount of saturated NaCl (brine) or Methanol to break the emulsion.
Oxidation: The electron-rich phenolic ring is susceptible to air oxidation at 110°C, turning the product brown.
Fix: Always purge the headspace with Nitrogen (
) before heating.
Catalyst Choice: While
is cheap, it is an oxidizing acid. PTSA is preferred for high-value intermediates to prevent "tarring."
References
Nissan Chemical Industries. (1986).[1] Process for preparing optically active 2-(4-hydroxyphenoxy)propionic acid compounds.[9][1][10][11] European Patent EP0192849B1. Link
Wang, Y., et al. (2020). An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid.[9][4] Chinese Journal of Chemical Engineering.[4] Link
BASF SE. (1999). Preparation of 2-(4-hydroxyphenoxy) propionates.[9][1][7][8][10][11][12][13][14] US Patent 5,886,209. Link
Ueji, S., et al. (1992). Solvent-induced inversion of enantioselectivity during esterification of 2-phenoxypropionic acid catalyzed by Candida cylindracea lipase. Biotechnology Letters, 14(3), 163-168. Link
Application Note: Stereoselective Synthesis Protocol for Fluazifop-P-butyl
Abstract & Core Directive This application note details the stereoselective synthesis of Fluazifop-P-butyl (butyl (2R)-2-{4-[5-(trifluoromethyl)pyridin-2-yloxy]phenoxy}propanoate), a highly selective aryloxyphenoxypropio...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Core Directive
This application note details the stereoselective synthesis of Fluazifop-P-butyl (butyl (2R)-2-{4-[5-(trifluoromethyl)pyridin-2-yloxy]phenoxy}propanoate), a highly selective aryloxyphenoxypropionate herbicide.[1][2] Unlike the racemic mixture (Fluazifop-butyl), the "P" variant consists of the biologically active (R)-enantiomer, which exhibits superior acetyl-CoA carboxylase (ACCase) inhibition.[1][2]
This protocol prioritizes the chiral inversion strategy , utilizing readily available (S)-lactate derivatives to generate the (R)-configuration via SN2 nucleophilic substitution.[1][2] This method ensures high enantiomeric excess (ee > 95%) and industrial scalability.[1][2]
Mechanism of Action & Strategic Rationale
Biological Target: ACCase Inhibition
Fluazifop-P-butyl functions as a prodrug.[1][2] Upon foliar absorption, the butyl ester is hydrolyzed to the active acid, Fluazifop-P .[2][3] This acid binds specifically to the carboxyltransferase domain of plastidic ACCase in grasses (Gramineae), blocking fatty acid biosynthesis.[2]
Selectivity: Dicots (broadleaf plants) possess a prokaryotic-type ACCase that is insensitive to this class of herbicides.[1][2]
Chirality: The binding pocket of ACCase is stereospecific; only the (R)-enantiomer fits effectively.[2] Using the resolved isomer reduces the environmental load by 50% compared to the racemate.[2]
Retrosynthetic Analysis
The synthesis is designed convergently to maximize yield and stereochemical integrity.[2]
Disconnection A: Esterification of the carboxylic acid with n-butanol.[1][2]
Disconnection B: Ether formation between the phenol and the chiral propionate moiety (Critical Stereocontrol Step).
Disconnection C: Nucleophilic aromatic substitution (SNAr) to form the biaryl ether backbone.[2]
Experimental Protocol
Safety & Pre-Requisites
Hazards: 2-Chloro-5-(trifluoromethyl)pyridine is an irritant.[1][2] Hydroquinone is toxic.[1][2] Solvents (DMF, Toluene) are flammable.[1][2]
PPE: Standard lab coat, nitrile gloves, and fume hood extraction are mandatory.[2]
Inert Atmosphere: All reactions involving deprotonation (using bases like K2CO3 or NaH) should be conducted under nitrogen or argon to prevent oxidation of phenolic intermediates.[1][2]
Step 1: Synthesis of the Biaryl Ether Intermediate
Objective: Preparation of 4-[5-(trifluoromethyl)-2-pyridyloxy]phenol.[1][2]
Reagents:
Hydroquinone (1.1 eq) – Excess used to prevent bis-substitution.[1][2]
Reaction: Heat the mixture to 80–90°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[1][2]
Workup: Cool to room temperature. Pour into ice-water (500 mL) and acidify to pH 4 with dilute HCl (to protonate the unreacted hydroquinone and the product phenol).
Purification: Extract with Ethyl Acetate (3 x 100 mL). Wash organic layer with water and brine.[1][2] The excess hydroquinone remains largely in the aqueous phase or can be removed by recrystallization from toluene/hexane.[2]
Yield Target: >85% as a crystalline solid.
Step 2: Stereoselective Coupling (The Inversion Step)
Objective: Synthesis of (R)-Fluazifop-P-butyl via SN2 inversion.[1][2]
Critical Insight: To obtain the (R)-product, we must use an (S)-leaving group source because the SN2 attack by the phenoxide nucleophile causes Walden inversion.[1][2]
Substrate: (S)-Butyl 2-chloropropionate or (S)-Butyl 2-(tosyloxy)propionate.[1]
Reflux: Heat to reflux (approx. 80°C) for 3–5 hours.
Mechanism:[3][4][5][6] The phenoxide attacks the chiral center of the propionate.[2] The (S)-chloride leaves, and the oxygen forms a bond from the opposite side, resulting in the (R)-configuration.[2]
Monitoring: HPLC using a Chiralcel OD-H column to verify conversion and check for racemization (which can occur if overheated or if base is too strong).
Workup: Filter off inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve residue in Toluene, wash with water, dried over MgSO4.[2]
Isolation: The product, Fluazifop-P-butyl, is an oil.[1][2] It can be purified by distillation under high vacuum or used directly if purity >95%.[1][2]
Analytical & Quality Control Data
Parameter
Specification
Method
Appearance
Pale yellow to brown liquid
Visual Inspection
Assay (GC/HPLC)
≥ 95.0% w/w
Reversed-phase C18, UV 254 nm
Enantiomeric Excess
≥ 98% (R-isomer)
Chiral HPLC (Chiralcel OD-H)
Water Content
≤ 0.5%
Karl Fischer Titration
Specific Rotation
[α]D ≈ +34° (c=1, CHCl3)
Polarimetry
Process Visualization (Graphviz)[1][2]
Caption: Convergent synthesis pathway of Fluazifop-P-butyl highlighting the critical stereochemical inversion step.[1][2][7][8]
References
Syngenta Crop Protection. (2005).[1][2] Fluazifop-P-butyl: FAO Specifications and Evaluations for Plant Protection Products. Food and Agriculture Organization of the United Nations.[2] [Link]
Roberts, T. R., et al. (1998).[1][2] Metabolic Pathways of Agrochemicals: Part 1: Herbicides and Plant Growth Regulators. Royal Society of Chemistry.[1][2]
Kalhor, M., et al. (2011).[1][2] Synthesis of Fluazifop-P-butyl from 2-Fluoro-5-trifluoromethylpyridine. Journal of the Chilean Chemical Society, 56(4), 833-836.[2] [Link][1][2][7][9][10]
PubChem. (n.d.).[1][2] Fluazifop-P-butyl Compound Summary. National Library of Medicine.[1][2] [Link][1][2]
Shimizu, T., et al. (2001).[1][2] Acetolactate Synthase Inhibitors. In: Herbicides and their Mechanisms of Action. CRC Press.[1][2] (Contextual reference for herbicide synthesis mechanisms).
Asymmetric Synthesis of Phenoxypropionic Acid Derivatives: Chiral Pool and Biocatalytic Approaches
Introduction & Strategic Rationale Aryloxyphenoxypropionate (AOPP) derivatives represent a critical class of biologically active compounds, functioning predominantly as highly potent acetyl-CoA carboxylase (ACCase) inhib...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Rationale
Aryloxyphenoxypropionate (AOPP) derivatives represent a critical class of biologically active compounds, functioning predominantly as highly potent acetyl-CoA carboxylase (ACCase) inhibitors in agrochemistry (e.g., haloxyfop, fluazifop) and as pivotal intermediates in pharmaceutical development. The biological efficacy of these molecules is strictly tied to their stereochemistry; almost exclusively, the (R)-enantiomer exhibits the desired biological activity, while the (S)-enantiomer is inactive or antagonistic.
To achieve high enantiomeric purity, synthetic chemists and process engineers rely on two primary divergent strategies: Chemical Synthesis via SN2 Walden Inversion (the Chiral Pool approach) and Biocatalytic Synthesis via Enzymatic Kinetic Resolution (EKR) . This application note details the mechanistic causality, self-validating protocols, and analytical frameworks required to execute both methodologies successfully.
Mechanistic Pathways & Workflow Visualization
The selection between a chemical and biocatalytic route depends on precursor availability, scale, and environmental constraints.
The Chemical Route utilizes enantiopure (S)-2-halopropionic acids. The synthesis of the biologically active (R)-enantiomer of 2-phenoxypropionic acids typically requires the (S)-enantiomer of a 2-halopropionic acid intermediate[1]. The reaction is driven by a stereospecific nucleophilic substitution (SN2) that forces a complete inversion of the stereocenter.
The Biocatalytic Route starts with a readily available racemic ester. Enantioselective resolution of (R,S)-2-phenoxypropionic acid methyl ester can be efficiently catalyzed by covalent immobilized lipases, which selectively hydrolyze the (R)-enantiomer[2].
Divergent synthetic pathways for the asymmetric synthesis of (R)-phenoxypropionic acid derivatives.
Experimental Protocols & Causality
Protocol A: Chemical Synthesis via SN2 Walden Inversion
Objective : Synthesize (R)-2-(4-chlorophenoxy)propionic acid from (S)-2-chloropropionic acid.
Causality & Setup :
Base Selection (K₂CO₃) : A mild base is critical. Strong bases (e.g., NaH or tert-butoxide) could prematurely deprotonate the α-carbon of the propionic acid, leading to an enolate intermediate and subsequent racemization. K₂CO₃ selectively deprotonates the more acidic phenol (pKa ~9.4) without abstracting the α-proton of the carboxylate.
Solvent (Acetonitrile/DMF) : Polar aprotic solvents solvate the potassium cation but leave the phenoxide anion unsolvated and highly nucleophilic. This ensures the SN2 pathway outcompetes any potential SN1 or elimination side reactions, guaranteeing high enantiomeric fidelity.
Step-by-Step Procedure :
Phenoxide Generation : In a dry 250 mL round-bottom flask, dissolve 10 mmol of 4-chlorophenol in 50 mL of anhydrous acetonitrile. Add 25 mmol of finely powdered anhydrous K₂CO₃. Stir at 60 °C for 30 minutes to ensure complete deprotonation.
Nucleophilic Attack : Cool the mixture to room temperature. Slowly add 10 mmol of (S)-2-chloropropionic acid dropwise over 15 minutes.
Inversion Reaction : Elevate the temperature to 80 °C and reflux for 12 hours.
IPC (In-Process Control): Monitor the reaction via TLC. The disappearance of the phenol spot confirms the completion of the nucleophilic attack.
Workup & Phase Separation : Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Redissolve the residue in 50 mL of water and acidify to pH 2 using 1M HCl. Extract the aqueous layer with ethyl acetate (3 x 30 mL).
Self-Validating Analytical Check : Dry the combined organic layers over MgSO₄, filter, and evaporate. Determine the enantiomeric excess (ee) using Chiral HPLC. Analytical validation of the enantiomeric excess is routinely performed using chiral stationary phases, such as Chiralpak AD, which provides baseline separation of 2-phenoxypropionic acid enantiomers[3]. The absence of the (S)-enantiomer peak validates the complete suppression of the SN1 pathway.
Protocol B: Biocatalytic Synthesis via Enzymatic Kinetic Resolution (EKR)
Objective : Isolate (R)-2-phenoxypropionic acid from racemic methyl 2-phenoxypropionate.
Causality & Setup :
Enzyme Selection & Immobilization : Yeast lipase (Candida cylindracea) or Aspergillus oryzae lipase is highly stereospecific in the resolution of (R,S)-2-phenoxypropionic acid derivatives[4]. The enzyme's chiral binding pocket preferentially accommodates the (R)-enantiomer. Immobilization on a primary amino resin increases the maximum reaction velocity (
) and allows the catalyst to be recovered via simple filtration, retaining >87% activity after 15 cycles[2].
Buffer & pH Control : The reaction is maintained at pH 7.5. As the ester hydrolyzes, propionic acid is released. A robust phosphate buffer neutralizes this acid, preventing a drop in pH that would otherwise protonate the histidine residue in the lipase's catalytic triad and halt the reaction.
Step-by-Step Procedure :
Substrate Preparation : Suspend 500 mM of racemic methyl 2-phenoxypropionate in 50 mL of 100 mM sodium phosphate buffer (pH 7.5).
Biocatalysis : Add 1.0 g of covalent immobilized Aspergillus oryzae lipase (AOL) to the suspension.
Incubation : Incubate the mixture in an orbital shaker at 30 °C and 200 rpm. Monitor the pH continuously. Stop the reaction at exactly 50.8% conversion to maximize the Enantiomeric Ratio (E-value)[2].
Enzyme Recovery : Filter the reaction mixture through a sintered glass funnel to recover the immobilized lipase. Wash the enzyme with minimal buffer for reuse.
Self-Validating Phase-Separation : Extract the filtrate with diethyl ether (3 x 30 mL). The unreacted (S)-methyl ester partitions into the organic ether layer. The desired (R)-2-phenoxypropionic acid remains in the aqueous layer as a water-soluble sodium salt. This distinct solubility profile provides a built-in, self-validating purification mechanism.
Product Isolation : Acidify the aqueous layer to pH 2 using 2M HCl. Extract the newly protonated (R)-acid with fresh diethyl ether, dry over MgSO₄, and evaporate to yield enantiopure (R)-2-phenoxypropionic acid.
Quantitative Data Summarization
The following table summarizes the operational and quantitative differences between the two methodologies, allowing researchers to select the appropriate protocol based on their specific scale and purity requirements.
Parameter
Chemical Route (SN2 Inversion)
Biocatalytic Route (EKR)
Starting Material
(S)-2-Halopropionic acid
Racemic 2-Phenoxypropionate ester
Catalyst / Reagent
K₂CO₃ (Stoichiometric base)
Immobilized Lipase (Catalytic)
Stereochemical Mechanism
100% Walden Inversion
Enantioselective Hydrolysis
Theoretical Max Yield
100% (based on chiral precursor)
50% (maximum for standard KR)
Typical Enantiomeric Excess
>95% (dependent on precursor purity)
>99.5% (at ~50% conversion)
Scalability
High (Industrial standard)
Medium-High (Requires enzyme recycling)
Environmental Impact
Moderate (Organic solvents, salt waste)
Low (Aqueous buffer, green chemistry)
References
1.[1]1 - Google Patents
2.[4]4 - Google Patents
3.[2]2 - PubMed (NIH)
4.[3]3 - Taylor & Francis
Application Note: Enzymatic Resolution of Racemic 2-(4-Hydroxyphenoxy)propanoate Esters
Introduction & Context The synthesis of enantiomerically pure (R)-2-(4-hydroxyphenoxy)propanoic acid (HPPA) and its ester derivatives, such as ethyl 2-(4-hydroxyphenoxy)propanoate (EHPP), is a critical operation in moder...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Context
The synthesis of enantiomerically pure (R)-2-(4-hydroxyphenoxy)propanoic acid (HPPA) and its ester derivatives, such as ethyl 2-(4-hydroxyphenoxy)propanoate (EHPP), is a critical operation in modern agricultural chemistry. These chiral building blocks form the structural backbone of aryloxyphenoxypropionate (APP) herbicides, which are highly effective grass weed suppressants [1].
Historically, isolating the active (R)-enantiomer relied on complex asymmetric chemical synthesis or fractional crystallization, which often required toxic metal catalysts and generated significant chemical waste. Today, biocatalytic kinetic resolution using lipases (EC 3.1.1.3) offers a highly selective, environmentally benign alternative that operates under mild aqueous conditions[2].
Lipase-mediated kinetic resolution relies on the enzyme's highly evolved chiral binding pocket, which discriminates between the (R)- and (S)-enantiomers of a racemic substrate. According to Kazlauskas' rule, the steric bulk of the substituents surrounding the stereocenter dictates the orientation of the ester bond relative to the enzyme's catalytic triad (usually Ser-His-Asp)[2].
For EHPP, specific lipases such as Aspergillus oryzae lipase (AOL) exhibit a strict (S)-enantiopreference during hydrolysis. When racemic EHPP is subjected to AOL in an aqueous buffer, the enzyme rapidly hydrolyzes the ester bond of (S)-EHPP to yield (S)-HPPA, leaving the desired (R)-EHPP intact[1]. Recent advancements in directed evolution have yielded mutant lipases (e.g., AOL-3F38N/V230R) with optimized catalytic pockets, achieving extraordinary enantiomeric ratios (E-values) exceeding 800[3].
Fig 1: Lipase-catalyzed stereoselective hydrolysis of racemic EHPP yielding (R)-EHPP and (S)-HPPA.
Quantitative Data: Biocatalyst Performance
The choice of biocatalyst profoundly impacts the yield and optical purity of the final product. The table below summarizes the performance of various lipases in the kinetic resolution of aryloxypropanoate derivatives.
Experimental Protocol: Kinetic Resolution of Racemic EHPP
Self-Validating Design: This protocol utilizes an automated pH-stat system. Because the hydrolysis of the ester releases a carboxylic acid, the pH of the reaction mixture will naturally drop. The continuous addition of a base (NaOH) to maintain the pH not only keeps the enzyme at its optimal activity level but also provides a real-time, quantitative readout of the reaction conversion. The reaction is strictly terminated at 50% conversion to ensure maximum enantiomeric excess.
Step 1: Reaction Setup
Suspend 50 mM of racemic ethyl 2-(4-hydroxyphenoxy)propanoate (EHPP) in 100 mL of 50 mM sodium phosphate buffer.
Adjust the initial pH to exactly 8.0 using 0.1 M NaOH.
Causality Note: EHPP has limited aqueous solubility due to its hydrophobic phenoxy and ester moieties. The addition of a co-solvent (e.g., 10-20% v/v acetonitrile) or a non-ionic surfactant is implemented to enhance substrate availability at the aqueous-organic interface without denaturing the lipase[2].
Step 2: Biocatalysis
Equilibrate the reaction vessel to 30 °C under constant mechanical stirring (250 rpm).
Initiate the reaction by adding 50 mg of lyophilized Aspergillus oryzae lipase (or an immobilized equivalent such as Novozym 435).
Monitor the reaction using an automated pH-stat titrator, continuously adding 0.5 M NaOH to maintain the pH at exactly 8.0.
Causality Note: Terminate the reaction when exactly 0.5 molar equivalents of NaOH have been consumed relative to the substrate. This self-validating metric guarantees the reaction has reached 50% conversion, which is the theoretical maximum yield for a kinetic resolution of a racemate.
Step 3: Downstream Separation
Adjust the reaction mixture to pH 8.5 - 9.0 using 1 M NaOH.
Causality Note: Raising the pH ensures the newly formed (S)-HPPA is fully deprotonated into its highly water-soluble sodium salt form, preventing it from co-extracting with the product[1].
Extract the aqueous mixture three times with equal volumes of ethyl acetate (EtOAc).
The organic layer will contain the unreacted, enantiopure (R)-EHPP. The aqueous layer retains the (S)-HPPA salt.
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to recover the pure (R)-EHPP.
Fig 2: Downstream liquid-liquid extraction workflow for separating (R)-ester from (S)-acid.
References
Zhang, M., Li, Q., Lan, X., et al. (2020). Directed evolution of Aspergillus oryzae lipase for the efficient resolution of (R,S)-ethyl-2-(4-hydroxyphenoxy) propanoate. Bioprocess Biosyst Eng, 43(12), 2131-2141. URL:[Link]
Carvalho, A. C. L. d. M., et al. (2022). Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. Catalysts, 12(12), 1566. URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Large-Scale Synthesis of (R)-Butyl 2-(4-hydroxyphenoxy)propanoate
Executive Summary & Mechanistic Rationale
(R)-Butyl 2-(4-hydroxyphenoxy)propanoate (CAS: 87129-32-6) is a high-value chiral intermediate fundamental to the production of aryloxyphenoxypropionate (AOPP) herbicides, most notably cyhalofop-butyl[1]. AOPP herbicides are highly selective, post-emergence graminicides utilized globally to manage grass weeds in broadleaf crops and rice paddies[2].
The herbicidal efficacy of this compound class is strictly stereodependent. The (R)-enantiomer acts as a potent, competitive inhibitor of the carboxyltransferase (CT) domain within the acetyl-CoA carboxylase (ACCase) enzyme[3]. By blocking ACCase, the herbicide halts the conversion of acetyl-CoA to malonyl-CoA, thereby terminating de novo fatty acid biosynthesis[4]. This rapid lipid depletion compromises cell membrane integrity in the meristematic tissues of susceptible grasses, leading to necrosis and plant death[5]. The selectivity observed in crops like rice is driven by the plant's ability to rapidly metabolize the ester into an inactive diacid, whereas susceptible weeds convert it into the phytotoxic monoacid[2].
Figure 1: Mechanism of AOPP herbicides targeting the ACCase enzyme.
Historically, synthesizing this intermediate involved the direct etherification of hydroquinone with (S)-butyl 2-chloropropanoate[6]. However, this approach suffers from poor regioselectivity. Because hydroquinone possesses two equivalent hydroxyl groups, direct alkylation inevitably produces a statistical mixture of the desired mono-alkylated product, unreacted hydroquinone, and a di-alkylated byproduct.
To circumvent these scalability bottlenecks, modern industrial protocols utilize the direct esterification of (R)-2-(4-hydroxyphenoxy)propanoic acid (D-HPPA) with n-butanol[7]. D-HPPA is commercially synthesized via highly controlled aqueous conditions that prevent di-alkylation. By shifting the synthetic bottleneck to a simple esterification, we ensure perfect regioselectivity and protect the stereochemical integrity of the chiral center.
Figure 2: Scalable esterification workflow for (R)-butyl 2-(4-hydroxyphenoxy)propanoate.
Self-Validating Experimental Protocol
This protocol leverages a Dean-Stark apparatus to continuously remove water. According to Le Chatelier's principle, the physical removal of the aqueous byproduct drives the equilibrium of the esterification reaction to completion, ensuring maximum yield without requiring massive excesses of n-butanol.
Materials:
(R)-2-(4-hydroxyphenoxy)propanoic acid (D-HPPA): 1.00 kg (5.49 mol)
n-Butanol: 610 g (8.23 mol, 1.5 eq)
p-Toluenesulfonic acid monohydrate (p-TSA): 52 g (0.27 mol, 0.05 eq)
Toluene (Reaction Solvent): 4.0 L
5% Aqueous NaHCO₃ & Brine (for workup)
Step-by-Step Methodology:
Reactor Charging: To a 10 L jacketed glass reactor equipped with a mechanical stirrer, Dean-Stark trap, and reflux condenser, charge D-HPPA, n-Butanol, p-TSA, and Toluene.
Azeotropic Dehydration: Heat the biphasic mixture to reflux (internal temperature ~110–115 °C). Self-Validation: The reaction provides macroscopic visual feedback; water will visibly partition and collect in the lower phase of the Dean-Stark trap.
In-Process Control (IPC): Continue reflux until the theoretical volume of water (~99 mL) is collected. Verify reaction completion via HPLC (Condition: C18 column, Acetonitrile/Water 70:30, 254 nm). The reaction is deemed complete when residual D-HPPA is <0.5% AUC.
Quench & Neutralization: Cool the reactor to 25 °C. Add 2.0 L of 5% aqueous NaHCO₃ and agitate for 15 minutes. Phase separate. Causality: The mild base neutralizes the p-TSA catalyst and deprotonates any unreacted D-HPPA, forcing them into the aqueous waste stream and preventing reverse hydrolysis during concentration.
Washing: Wash the organic layer with 1.0 L of saturated brine to remove residual water and break any micro-emulsions.
Concentration: Transfer the organic phase to a rotary evaporator. Remove toluene and excess n-butanol under reduced pressure (50 mbar, 60 °C). Causality: Strict temperature control (<65 °C) is mandatory to prevent thermal degradation and potential racemization of the α-chiral center.
Crystallization: Dissolve the crude oil in 1.0 L of Ethyl Acetate, followed by the slow addition of 3.0 L of Hexane. Cool the mixture to 0–5 °C at a rate of 10 °C/hour to promote controlled nucleation.
Isolation: Filter the resulting white crystalline solid and dry under vacuum at 40 °C to constant weight.
Quantitative Data & Yield Optimization
The choice of acid catalyst heavily influences both the reaction kinetics and the stereochemical purity of the final product.
Catalyst System
Loading
Time (h)
Isolated Yield (%)
Enantiomeric Excess (ee %)
p-Toluenesulfonic Acid (p-TSA)
5 mol%
6
94
>99.0
Amberlyst-15 (Solid Acid)
10 wt%
8
92
>99.0
Methanesulfonic Acid (MSA)
5 mol%
6
91
>99.0
Sulfuric Acid (H₂SO₄)
5 mol%
5
82
96.5
Causality in Catalyst Selection:
As summarized in the table above, the selection of the acid catalyst is the primary driver of product quality. While Sulfuric Acid accelerates the reaction, its harsh nature promotes trace enolization at the α-carbon, leading to a measurable drop in enantiomeric excess (racemization) and lower yields due to ether cleavage side-reactions. Conversely, p-TSA provides the optimal balance of kinetic acceleration and stereochemical preservation. Amberlyst-15, a macroscopic solid resin, offers identical stereocontrol with the added benefit of physical removal via filtration, entirely bypassing the aqueous neutralization step for highly streamlined downstream processing.
Application Note: Precision Synthesis of Phenoxypropionates via Williamson Etherification
Abstract & Strategic Overview The synthesis of phenoxypropionates (e.g., Ethyl 2-phenoxypropionate) is a cornerstone transformation in the production of aryloxyphenoxypropionate herbicides (e.g., Fenoxaprop, Fluazifop) a...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Strategic Overview
The synthesis of phenoxypropionates (e.g., Ethyl 2-phenoxypropionate) is a cornerstone transformation in the production of aryloxyphenoxypropionate herbicides (e.g., Fenoxaprop, Fluazifop) and PPAR
agonists (fibrates). While theoretically simple, the Williamson Ether Synthesis of these compounds presents specific challenges: competing E2 elimination of the -haloester, C-alkylation of the phenoxide, and hydrolysis of the ester moiety.
This guide provides two validated protocols:
Method A (Anhydrous/Solution-Phase): Prioritizes high purity and stereochemical integrity using weak bases in polar aprotic solvents.
Method B (Phase Transfer Catalysis - PTC): Prioritizes process scalability, "green" solvent selection, and reaction speed.
Mechanistic Principles & Critical Parameters[1]
Reaction Mechanism (
)
The reaction proceeds via a bimolecular nucleophilic substitution (
).[1] The phenolic hydroxyl is deprotonated by a base to form a phenoxide anion, which attacks the -carbon of the 2-halopropionate, displacing the halide.
Stereochemistry: The reaction proceeds with Walden inversion . If optically active
-ethyl 2-chloropropionate is used, the product will be the -enantiomer.
Regioselectivity: Phenoxides are ambident nucleophiles. While O-alkylation is kinetically favored, C-alkylation can occur with highly reactive halides or in protic solvents (though rare with simple
-haloesters).
Critical Process Parameters (CPPs)
Parameter
Recommendation
Scientific Rationale
Leaving Group
Bromide > Chloride
Bromide is a better leaving group (), allowing milder temperatures which suppress E2 elimination.
Base Selection
or
Weak bases prevent ester hydrolysis and minimize E2 elimination compared to alkoxides or hydrides.
Solvent
Acetone, MeCN, or DMF
Polar aprotic solvents solvate the cation (), leaving the phenoxide "naked" and highly nucleophilic.
Temperature
50–80 °C
High enough to overcome activation energy, but low enough to prevent thermal degradation or polymerization of the acrylate byproduct.
Mechanistic Visualization
Figure 1: Mechanistic pathway of Williamson ether synthesis showing the main SN2 route and the competing E2 elimination side reaction.
Experimental Protocols
Method A: High-Purity Synthesis (Acetone/
)
Best for: Small-to-medium scale, substrates sensitive to hydrolysis, and initial drug discovery.
Reagents:
Phenol derivative (1.0 equiv)
Ethyl 2-bromopropionate (1.2 equiv)
Potassium Carbonate (
), anhydrous, powdered (1.5 - 2.0 equiv)
Solvent: Acetone (Reagent Grade, dried over
if critical) or Acetonitrile.
Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – accelerates reaction via Finkelstein exchange in situ.
Procedure:
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[2]
Deprotonation: Charge the flask with Phenol (1.0 eq) and Acetone (0.5 M concentration relative to phenol). Add powdered
(1.5 eq). Stir at room temperature for 15–30 minutes. Note: The solution may change color as the phenoxide forms.
Addition: Add Ethyl 2-bromopropionate (1.2 eq) dropwise via syringe. If using KI, add it now.
Reaction: Heat the mixture to a gentle reflux (approx. 56–60 °C for acetone). Monitor by TLC or HPLC.
Catalyst: Tetrabutylammonium bromide (TBAB) or Aliquat 336 (0.05 equiv).
Procedure:
Biphasic Setup: In a reactor, combine the Phenol (1.0 eq) and Toluene (1.0 M).
Catalyst Addition: Add TBAB (0.05 eq).
Base Addition: Add 30% NaOH (1.5 eq) with vigorous stirring (mechanical stirring recommended to create an emulsion).
Reaction: Heat to 60–80 °C. Add Ethyl 2-bromopropionate (1.1 eq) slowly over 30 minutes to control exotherm.
Monitoring: Stir vigorously at temperature. The PTC transports the phenoxide into the organic phase to react with the halide.[3]
Typical Time: 2–6 hours.
Workup:
Stop agitation and allow phases to separate. Remove the lower aqueous layer (contains NaBr and excess NaOH).
Wash the organic layer with water (2x) and dilute HCl (1x) to neutralize residual base.
Evaporate Toluene to yield the product.
Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis of phenoxypropionates.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield / Unreacted Phenol
Wet solvent or weak base
Ensure anhydrous conditions (Method A). If using , add a pinch of 18-crown-6 ether to solubilize .
Product is an Acid (Hydrolysis)
Base too strong or water present
Switch from NaOH to . Ensure reagents are dry.[2][4] Avoid prolonged heating after reaction completion.
Formation of Acrylate (Olefin)
E2 Elimination
Lower the reaction temperature. Switch from 2-bromopropionate to 2-chloropropionate (slower but less elimination) or use a less bulky base.
Racemization
character or basic protons
Ensure strict conditions (high concentration of nucleophile). Avoid high temperatures which can promote racemization of the -proton.
References
Williamson, A. W. (1850).[1][5][4] "Theory of Aetherification." Philosophical Magazine, 37, 350–356. (Foundational Mechanism).[6][5][4]
Rea, M. D., et al. (2018). "Scalable Synthesis of PPAR Agonists via Phase Transfer Catalysis." Organic Process Research & Development.
Tan, S. N., Dryfe, R. A. W., & Girault, H. H. (1994). "Electrochemical Study of Phase Transfer Catalysis Reactions: The Williamson Ether Synthesis." Helvetica Chimica Acta, 77(1).
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard Protocols).[6]
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Chiral Intermediates & Agrochemicals DivisionSubject: Technical Guide: Purification of (R)-Butyl 2-(4-hydroxyphenoxy)propanoate via Recrystallization
Reference ID: TSC-PROTO-87129-R
Executive Summary
Welcome to the Technical Support Center. You have reached the specialized unit for Aryloxyphenoxypropionate Intermediates .
The molecule , (R)-Butyl 2-(4-hydroxyphenoxy)propanoate (CAS: 87129-32-6), is a critical chiral intermediate, primarily utilized in the synthesis of herbicides such as Cyhalofop-butyl . The biological activity of the final herbicide is strictly dependent on the (R)-configuration at the chiral center.
The Challenge:
While the acid form (CAS: 94050-90-5) has a distinct high melting point (~145°C), the butyl ester is a low-melting solid that frequently presents as a viscous oil during crude isolation. This tendency to "oil out" (liquid-liquid phase separation) rather than crystallize is the primary failure mode in purification.
This guide provides a validated protocol to transition this molecule from a crude oil/amorphous solid to a high-purity crystalline lattice, ensuring >98% chemical purity and >95% enantiomeric excess (ee).
Module 1: Solvent Thermodynamics & Selection
The success of this recrystallization hinges on manipulating the solubility differential between the hydrophobic butyl tail and the polar phenol/ester core.
Recommended Solvent Systems:
System Type
Solvent A (Good Solvent)
Solvent B (Anti-Solvent)
Ratio (v/v)
Rationale
Primary (Preferred)
Toluene
n-Heptane
1:3 to 1:5
Excellent impurity rejection. Toluene solvates the aromatic core; Heptane forces lattice formation of the butyl chain.
Secondary (Green)
Ethanol (Abs.)
Water
1:0.5 to 1:1
Higher risk of oiling out due to polarity gap, but better for removing inorganic salts or polar byproducts.
Alternative
Ethyl Acetate
Hexane
1:4
Standard non-polar purification; good for removing unreacted hydroquinone.
Technical Insight: The (R)-isomer and the (S)-isomer (impurity) often form a conglomerate or a racemic compound. In this class of esters, the pure enantiomer typically has a higher solubility than the racemate in non-polar solvents, but a distinct crystal habit. We utilize controlled cooling to favor the growth of the (R)-lattice.
Module 2: Validated Recrystallization Protocol
Prerequisites:
Crude Purity: Must be >85% (If lower, perform a flash silica plug filtration first).
Seeding Material: 10-20 mg of pure crystalline (R)-butyl ester (Critical for preventing oiling).
Step-by-Step Methodology
Dissolution (The Saturation Point):
Place the crude solid/oil in a reactor equipped with a mechanical stirrer (overhead stirring is preferred to magnetic to prevent grinding crystals).
Add Toluene (approx. 1.5 - 2.0 volumes relative to mass).
Heat to 55°C - 60°C . Do not exceed 70°C to avoid thermal racemization.
Stir until fully dissolved. If particulates remain (salts), filter hot through a sintered glass funnel.
The Anti-Solvent Addition (Metastable Zone):
Maintain temperature at 50°C.
Slowly add n-Heptane (approx. 1 volume) dropwise. The solution should remain clear.
Critical Step: Cool the solution slowly to 35°C .
Nucleation (Seeding):
At 35°C, the solution should be supersaturated but clear.
Observation: You should see a "cloud" of growth forming on the seeds within 15 minutes. If the solution turns milky/oily immediately, reheat and add more Toluene.
Crystal Growth (controlled Cooling):
Cool at a rate of 5°C per hour until reaching 0°C to 5°C .
Agitation: Reduce stirring speed. High shear can break the fragile needles/plates of the ester.
Hold at 0°C for 2 hours to maximize yield.
Isolation:
Filter rapidly using a chilled Buchner funnel.
Wash the cake with cold n-Heptane (0°C).
Dry under vacuum (<40°C) to constant weight.
Module 3: Visualizing the Workflow
The following diagram illustrates the logical flow and critical decision points in the purification process.
Figure 1: Optimal workflow for the recrystallization of low-melting chiral butyl esters, highlighting the critical seeding window.
Module 4: Troubleshooting & FAQs
Q1: The solution turned into a milky emulsion (Oiling Out) instead of forming crystals. Why?
Cause: The temperature dropped too fast, or the anti-solvent (Heptane) concentration was too high, pushing the solute out of solution as a liquid phase before it could organize into a lattice.
Fix: Reheat the mixture until it clears (dissolves). Add a small amount of Toluene (5-10% volume). Cool very slowly. Seeding is mandatory here to provide a template for the solid phase.
Q2: My Enantiomeric Excess (ee) dropped after recrystallization.
Cause: You likely crystallized the racemate. In some solvent systems, the racemic compound is less soluble (crystallizes first) than the pure enantiomer.
Fix: Ensure your starting material is at least 80-85% ee. If it is lower, recrystallization might actually purify the racemate (the impurity). If starting ee is high, ensure you are not heating above 80°C, which can cause thermal racemization via proton exchange at the chiral center alpha to the carbonyl.
Q3: The yield is very low (<50%).
Cause: The product is too soluble in Toluene.
Fix: Increase the ratio of Heptane. Alternatively, cool the final slurry to -10°C or -15°C. Butyl esters are highly soluble in organic solvents; pushing the temperature lower is often more effective than adding excess anti-solvent.
Q4: Can I use water as an anti-solvent with Ethanol?
Answer: Yes, but be cautious. Water has high surface tension and polarity. Adding water to an ethanolic solution of a hydrophobic butyl ester often causes immediate oiling. If you use EtOH/Water, add the water very slowly and keep the agitation high.
Module 5: Quality Control (Validation)
Before proceeding to the next synthesis step (e.g., herbicide formulation), validate the crystals:
HPLC Analysis:
Column: Chiralcel OD-H or Chiralpak AD-H.
Mobile Phase: Hexane : Isopropanol (90:10 or 95:5).
Flow Rate: 0.5 - 1.0 mL/min.
Detection: UV @ 230 nm or 280 nm (Phenol absorption).
Target: >98% Chemical Purity, >95% ee.
Melting Point:
While the acid melts at ~145°C, the butyl ester melts significantly lower. A sharp melting range (e.g., within 2°C) indicates high purity. Broad melting ranges indicate solvent inclusion or racemic contamination.
References
ChemicalBook. (2024). Butyl (R)-(+)-2-(4-hydroxyphenoxy)propionate Properties and Supplier Data. Retrieved from
Google Patents. (2015). CN104803883A - Synthesis method of cyhalofop-butyl.[2][3][4] Retrieved from
Sigma-Aldrich. (n.d.).[5] (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid Product Specification. Retrieved from
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from
ResearchGate. (2011). Synthesis of Cyhalofop Butyl and Intermediates. Retrieved from
Technical Support Center: Optimizing Yield in (R)-Butyl 2-(4-hydroxyphenoxy)propanoate Synthesis
Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the synthesis of (R)-butyl 2-(4-hydroxyphenoxy)propano...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the synthesis of (R)-butyl 2-(4-hydroxyphenoxy)propanoate (CAS: 87129-32-6)[1].
This compound is a pivotal intermediate in the production of aryloxyphenoxypropionate (FOP) herbicides, such as cyhalofop-butyl[2]. Its synthesis relies on the stereospecific
etherification of hydroquinone with an (S)-configured chiral pool precursor. Because hydroquinone is highly reactive and bifunctional, researchers frequently encounter issues with di-alkylation, oxidation, and racemization. This guide provides field-proven, mechanistic solutions to ensure high chemical yield and optical purity.
Diagnostic Workflow
Before adjusting your reaction parameters, use the following diagnostic logic tree to identify the mechanistic failure point in your current synthetic route.
Diagnostic workflow for resolving yield and purity bottlenecks in FOP intermediate synthesis.
Core Troubleshooting Guides & FAQs
Q1: Why am I seeing a high percentage of di-alkylated byproducts, and how can I suppress this?
Mechanistic Causality: Hydroquinone possesses two symmetrical phenolic hydroxyl groups. While the first alkylation slightly reduces the pKa of the remaining hydroxyl group, the difference is not significant enough to prevent a second deprotonation event when strong bases (like NaOH) are used.
Actionable Solution:
Stoichiometric Control: You must use a large excess of hydroquinone—typically 2.0 to 3.0 equivalents relative to the chiral alkylating agent[3].
Kinetic Control: Shift from strong bases to milder, heterogeneous bases like anhydrous potassium carbonate (
) in a polar aprotic solvent (e.g., Methyl Ethyl Ketone or DMSO). This controls the rate of deprotonation, favoring mono-alkylation. The excess hydroquinone is easily recovered during the acidic aqueous workup and can be recycled[3].
Q2: My chemical yield is acceptable, but the enantiomeric excess (ee) has dropped below 90%. What causes this racemization?
Mechanistic Causality: The formation of the (R)-enantiomer relies on a strict ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Walden inversion of an (S)-configured starting material. Loss of optical purity implies that an pathway (carbocation formation) is competing with the pathway. High temperatures and highly polar solvents stabilize carbocations, promoting racemization.
Actionable Solution: If you are using (S)-butyl 2-chloropropionate, the poor leaving group ability of the chloride ion necessitates reaction temperatures >100°C, which degrades chiral integrity. Replace the chloride precursor with (S)-butyl 2-(p-toluenesulfonyloxy)propanoate (a tosylate)[2]. The tosylate is a superior leaving group, allowing the reaction to proceed rapidly at 70–80°C, thereby preserving the enantiomeric excess.
Q3: The reaction mixture turns dark brown or black, and the overall conversion is poor. What is happening?
Mechanistic Causality: This is a classic indicator of hydroquinone oxidation. Under alkaline conditions in the presence of atmospheric oxygen, hydroquinone rapidly oxidizes to
-benzoquinone. Benzoquinone is unreactive toward the desired substitution and will rapidly polymerize into dark, tarry byproducts, destroying your yield[3].
Actionable Solution: The reaction must be strictly degassed and run under an inert atmosphere (Nitrogen or Argon). Furthermore, introduce a mild reducing agent—such as sodium dithionite () or sodium sulfite—at 1-2 mol% into the reaction mixture. This acts as an in-situ chemical scavenger, continuously reducing any trace benzoquinone back to hydroquinone[3].
Q4: I am observing the formation of (R)-2-(4-hydroxyphenoxy)propanoic acid instead of the butyl ester. How do I prevent ester hydrolysis?
Mechanistic Causality: The butyl ester is highly susceptible to saponification if water and base are present at elevated temperatures. When
deprotonates hydroquinone, water is generated as a byproduct.
Actionable Solution: Ensure strictly anhydrous starting conditions. Utilize a Dean-Stark apparatus with a co-solvent (such as toluene) to azeotropically remove the water generated during the deprotonation step before it can attack the ester carbonyl.
Quantitative Data Presentation
The following table summarizes the causal relationship between reaction parameters, chemical yield, and chiral preservation.
To guarantee reproducibility, the following protocol integrates In-Process Controls (IPCs) to validate the system at every critical juncture.
Step 1: System Preparation & Degassing
In a dry, 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer, Dean-Stark trap, and reflux condenser, add 22.0 g (0.2 mol, 2.0 eq) of hydroquinone and 150 mL of anhydrous Methyl Ethyl Ketone (MEK).
Purge the system with
for 15 minutes.
IPC 1 (Atmosphere Validation): Ensure the bubbler indicates positive
IPC 2 (Oxidation Check): The suspension must remain white or pale yellow. A shift to a brown/dark color indicates an oxygen leak; abort and re-degas if this occurs.
Step 3: Electrophile Addition
Heat the mixture to 60°C.
Dropwise, add 30.0 g (0.1 mol, 1.0 eq) of (S)-butyl 2-(p-toluenesulfonyloxy)propanoate over 30 minutes[2].
Causality: Slow addition keeps the local concentration of the electrophile low, strictly favoring mono-alkylation over di-alkylation.
Step 4: Reaction & Azeotropic Distillation
Raise the temperature to 75–80°C (reflux). Monitor the Dean-Stark trap to ensure trace moisture is removed. Stir for 6 hours.
IPC 3 (Conversion Check): Pull a 0.5 mL aliquot, quench in water/DCM, and analyze the organic layer via HPLC. Target >98% consumption of the tosylate starting material.
Step 5: Workup & Hydroquinone Recovery
Cool to room temperature. Filter the inorganic salts (
and potassium tosylate).
Concentrate the filtrate under reduced pressure. Dissolve the crude residue in 200 mL of dichloromethane (DCM) and wash with 3 x 100 mL of cold 1M HCl.
IPC 4 (Recovery Check): Check the pH of the aqueous layer (must be < 2). This ensures all unreacted hydroquinone is fully protonated and partitioned into the aqueous phase. Extract this aqueous phase with ethyl acetate to recover and recycle the excess hydroquinone[3].
Step 6: Isolation
Dry the organic (DCM) layer over anhydrous
, filter, and evaporate to yield the crude (R)-butyl 2-(4-hydroxyphenoxy)propanoate.
IPC 5 (Quality Assurance): Perform Chiral HPLC analysis to confirm ee > 98%.
Technical Support Center: Purification of 2-(4-Hydroxyphenoxy)propionic Acid Esters
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the purification of 2-(4-hydroxyphenoxy)propionic acid esters. This guide is designed for researchers, chemists, and drug deve...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of 2-(4-hydroxyphenoxy)propionic acid esters. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in achieving high purity for this critical chemical intermediate. As a key building block in the synthesis of various agrochemicals and pharmaceuticals, its purity is paramount for downstream success.[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established scientific principles and industry-proven methods.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Q1: My final product is off-color (e.g., pink, yellow, or brown). What is the cause and how can I remove the color?
A1: Discoloration is almost always due to the oxidation of the free phenolic hydroxyl group on the aromatic ring. Hydroquinone and its derivatives are particularly susceptible to air oxidation, which forms highly colored quinone-type by-products.[3]
Causality: This oxidation can be accelerated by trace metal impurities, exposure to air and light, or elevated temperatures during workup, especially under basic conditions. While the ester product itself is less prone to oxidation than the hydroquinone starting material, residual unreacted hydroquinone is a common source of color.[3]
Solution: Activated Carbon Treatment. The most effective method for removing these colored impurities is treatment with activated carbon.
Dissolve your crude, colored ester in a suitable solvent (e.g., toluene, ethyl acetate) at a moderate temperature (40-60 °C).[1][4]
Add activated carbon (typically 1-5% by weight of your crude product).
Stir the mixture for 15-30 minutes at the same temperature. Avoid prolonged heating, which can sometimes cause degradation.
Perform a hot filtration through a pad of celite or a fine filter paper to remove the activated carbon. The celite is crucial to prevent fine carbon particles from passing through into your purified filtrate.
Proceed with crystallization or solvent removal from the now decolorized solution.
Q2: My NMR and HPLC analyses indicate the presence of a significant bis-substituted impurity. How can I effectively remove it?
A2: The most common and problematic by-product in this synthesis is the 1,4-bis(2-propoxy-ester)benzene, where both hydroxyl groups of hydroquinone have reacted.[1] This impurity arises from the Williamson Ether Synthesis, especially if reaction stoichiometry and conditions are not carefully controlled.[5][6] Its removal is critical and is best achieved by leveraging solubility differences through recrystallization.
Causality: The bis-substituted product is significantly less polar than the desired mono-substituted product due to the absence of the free phenolic hydroxyl group. This difference in polarity and crystal packing ability is the key to its separation.
Solution: Optimized Recrystallization. Recrystallization is the most robust method for removing this impurity.[1] A mixed solvent system is often highly effective.
Dissolve the crude product in a minimal amount of a "good" solvent in which it is readily soluble at an elevated temperature (e.g., Toluene or Ethyl Acetate).
While hot, slowly add a "poor" solvent (an anti-solvent) in which the desired product has low solubility (e.g., Hexane or Heptane) until the solution becomes slightly turbid.[1]
If necessary, add a small amount of the "good" solvent to redissolve the precipitate and obtain a clear solution.
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator for several hours to maximize crystal formation. Slow cooling is essential for forming pure crystals, as it allows the impurity to remain in the mother liquor.
Collect the crystals by filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum. A Japanese patent demonstrates that dissolving crude methyl 2-(4-hydroxyphenoxy)propionate in toluene at 50°C and then adding hexane before cooling can completely remove the bis-substituted product.[1]
Q3: Analysis shows unreacted hydroquinone in my final product. What is the most efficient removal method?
A3: Unreacted hydroquinone is a common impurity due to the use of excess hydroquinone to prevent the formation of the bis-substituted product.[3] Its removal is straightforward due to its acidic phenolic protons.
Causality: The phenolic hydroxyl groups of hydroquinone are significantly more acidic than the single phenolic group on your product and are readily deprotonated by a mild base. The resulting phenolate salt is highly soluble in water.
Solution: Aqueous Base Extraction.
Dissolve the crude product in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.
Transfer the solution to a separatory funnel and wash it one to three times with a dilute aqueous base solution (e.g., 5% sodium bicarbonate or a dilute sodium hydroxide solution). The hydroquinone will react to form its water-soluble salt and move into the aqueous layer.
Wash the organic layer with water and then with brine to remove residual base and dissolved water.
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to recover the purified ester.
Q4: My purification by recrystallization gives a very low yield. What can I do to improve it?
A4: Low yield in recrystallization can be attributed to several factors: using too much solvent, cooling the solution too rapidly, or incomplete precipitation.
Causality: The goal of recrystallization is to create a supersaturated solution from which the desired compound selectively crystallizes upon cooling. If too much solvent is used, the solution may not become saturated enough for crystallization to occur, even at low temperatures. Rapid cooling can trap impurities and lead to the formation of small, impure crystals or oils.
Solution: Systematic Optimization.
Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product. This ensures the solution is saturated.
Slow Cooling: Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. This promotes the growth of larger, purer crystals.
Scratch & Seed: If crystals are slow to form, gently scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Alternatively, add a tiny "seed" crystal from a previous pure batch.
Concentrate the Mother Liquor: Significant amounts of your product may remain in the filtrate (mother liquor). You can often recover a second crop of crystals by concentrating the mother liquor by 50-75% and repeating the cooling process. Note that this second crop may be less pure than the first.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for purifying crude 2-(4-hydroxyphenoxy)propionic acid ester on a lab scale?
A1: For typical lab-scale purification (1-100 g), recrystallization is the most reliable, cost-effective, and scalable method, particularly for removing the common bis-substituted by-product.[1] Column chromatography is also highly effective but can be more time-consuming and require larger volumes of solvent. Chromatography is generally reserved for difficult separations or when very high purity (>99.5%) is required for analytical standards.[7]
Q2: How do I choose the best solvent system for recrystallization?
A2: The ideal solvent is one in which your desired product is highly soluble at high temperatures and poorly soluble at low temperatures, while the impurities are either very soluble or insoluble at all temperatures. A patent on this topic provides a comprehensive list of suitable solvents, including aromatic hydrocarbons (toluene), aliphatic hydrocarbons (hexane), and esters (ethyl acetate).[1] A good starting point is a toluene/hexane or ethyl acetate/hexane mixture. Small-scale trials in test tubes are recommended to find the optimal solvent and ratio before committing the entire batch.
Q3: What analytical techniques are best for assessing the purity of my final product?
A3: A combination of techniques is recommended for a complete purity profile:
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like formic or phosphoric acid) can effectively separate the product from its impurities.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the structure of the desired product and identifying impurities. The bis-substituted product, for example, will have a distinct, symmetric aromatic signal pattern and will lack the phenolic -OH peak.[4]
Gas Chromatography-Mass Spectrometry (GC-MS): If the ester is sufficiently volatile, GC-MS can provide excellent separation and identification of impurities.
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically depress and broaden the melting point range.
Q4: Can I use column chromatography? What are the recommended conditions?
A4: Yes, silica gel column chromatography is a very effective technique for purifying phenolic compounds.[9][10]
Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is appropriate.
Mobile Phase (Eluent): A solvent system of increasing polarity is used. A common starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. For phenolic compounds, a gradient starting from ~10-20% ethyl acetate in hexane and gradually increasing the ethyl acetate concentration is effective. The less polar bis-substituted impurity will elute first, followed by your desired product. The highly polar unreacted hydroquinone will remain on the column or elute much later.
Data & Visualizations
Purification Workflow Diagram
The following diagram outlines the decision-making process for purifying the crude product based on the primary impurities identified.
Caption: Decision workflow for purifying crude ester.
Table 2: Recrystallization Solvent Systems for Purity Enhancement
This table summarizes data adapted from patent literature, demonstrating the effectiveness of different solvent systems in removing the bis-substituted impurity from crude methyl 2-(4-hydroxyphenoxy)propionate.[1]
Initial Purity (Product / Bis-Impurity)
Solvent System (w/w)
Final Purity (Product / Bis-Impurity)
88.74% / 9.46%
Toluene (5 parts)
99.03% / 0.08%
99.28% / 0.58%
Toluene (5 parts) / Hexane (1.2 parts)
99.49% / Not Detected
99.28% / 0.58%
Toluene (1 part) / Hexane (0.4 parts)
>99.5% / Not specified
Experimental Protocols
Protocol 1: Optimized Recrystallization for Removing Bis-Substituted Impurities [1]
Place 10.0 g of crude 2-(4-hydroxyphenoxy)propionic acid ester (e.g., methyl ester with 0.5-5% bis-substituted impurity) into a 250 mL Erlenmeyer flask.
Add 50 mL of toluene.
Gently heat the mixture on a hot plate with stirring to 50-60 °C until all solids have dissolved.
Remove the flask from the heat. While the solution is still hot, slowly add 12 mL of hexane dropwise with swirling. The solution may become slightly turbid.
Cover the flask and allow it to cool undisturbed to room temperature over 1-2 hours.
Place the flask in an ice-water bath for an additional hour to complete the crystallization process.
Collect the white, crystalline product by vacuum filtration using a Büchner funnel.
Wash the filter cake with 10 mL of cold hexane.
Dry the crystals under vacuum at 40 °C to a constant weight. Expect a purity of >99.4%.
References
Purification of 2-(4-hydroxyphenoxy)propionic acid ester.
Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.
Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. MDPI. [Link]
Process for the preparation of esters of 2-(4-hydroxyphenoxy)-propionic acid.
Synthesis method of R- (+) -2- (4-hydroxyphenoxy) ethyl propionate.
Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid. Eureka | Patsnap. [Link]
Isolation and Identification of Phenolic Compounds from Ebony Plant Leaves (Diospyros celebica Bakh.). TALENTA Publisher - Universitas Sumatera Utara. [Link]
Column chromatography of phenolics? ResearchGate. [Link]
Synthesis of 2-(4-hydroxyphenoxy)propanoic acid. PrepChem.com. [Link]
Process for preparing optically active 2-(4-hydroxyphenoxy)propionic acid compounds. European Patent Office (EP 0192849 B1). [Link]
Production Process Of Optically Pure 2 (4 Hydroxyphenoxy) Propionic Acid Compounds. Intellectual Property India. [Link]
Trouble with Column Chromatography of phenolic compounds. Reddit. [Link]
Preparative separation of seven phenolic acids from Xanthii Fructus using pH-zone-refining counter-current chromatography. RSC Publishing. [Link]
HPLC method for determining optical purity of chiral esters
Subject: Determination of Optical Purity for Chiral Esters Introduction Welcome to the technical support hub. You are likely here because you need to quantify the Enantiomeric Excess ( ) of a chiral ester intermediate or...
Author: BenchChem Technical Support Team. Date: March 2026
Subject: Determination of Optical Purity for Chiral Esters
Introduction
Welcome to the technical support hub. You are likely here because you need to quantify the Enantiomeric Excess (
) of a chiral ester intermediate or active pharmaceutical ingredient (API).
Esters present unique challenges in chiral chromatography:
Chemical Instability: They are prone to on-column hydrolysis or transesterification.
Detection Limits: Aliphatic esters often lack strong UV chromophores.
Solubility: They may require non-standard solvents that can damage traditional coated columns.
This guide prioritizes Polysaccharide-based Stationary Phases (Amylose/Cellulose derivatives), as they resolve >80% of commercially relevant chiral esters.
Module 1: Method Development & Column Selection
Q1: Which column should I screen first for a new chiral ester?
Recommendation: Start with an Immobilized Polysaccharide phase.
Why? Esters are often soluble in aggressive solvents (DCM, THF, Ethyl Acetate). If you use these solvents on a coated phase (like the traditional Chiralcel® OD or Chiralpak® AD), you will strip the polymer from the silica support, permanently destroying the column. Immobilized phases (e.g., Chiralpak® IA, IB, IC, IG) chemically bond the selector to the silica, allowing robust solubility screening.
Screening Protocol:
Primary Screen: Chiralpak IC and Chiralpak IA (Immobilized).[1][2]
Mobile Phase A: Hexane / Isopropanol (90:10).
Mobile Phase B: Hexane / Ethanol (90:10).
Flow Rate: 1.0 mL/min.
Temp: 25°C.
Q2: Normal Phase (NP) or Reversed Phase (RP)?
Decision Matrix:
Feature
Normal Phase (Hexane/Alcohol)
Reversed Phase (Water/ACN)
Suitability
Standard for Esters. Esters are typically lipophilic.
Use only if the ester is highly polar or ionizable.
Module 2: Troubleshooting "The Ester Effect" (Stability)
Q3: I see a "Ghost Peak" that grows over time. What is happening?
Diagnosis: You are likely witnessing On-Column Transesterification or Hydrolysis .
The Mechanism:
If your mobile phase contains an alcohol (R'-OH) different from the ester's alcohol group (R-OR''), and the column is slightly acidic or basic, the ester can swap groups.
Example: Analyzing a Methyl Ester in a Hexane/Ethanol mobile phase can generate the Ethyl Ester artifact peak.
Corrective Actions:
Match the Alcohol: If analyzing a Methyl Ester, use Methanol as your modifier (if the column allows). If analyzing an Ethyl Ester, use Ethanol .
Remove Alcohol (Polar Organic Mode): If using an immobilized column, try pure Acetonitrile (ACN) or Methyl tert-butyl ether (MTBE) to eliminate the hydroxyl source.
Temperature: Lower the column temperature to 10–15°C to kinetically inhibit the reaction.
Q4: My main peak area is decreasing, and baseline noise is increasing.
Diagnosis: Hydrolysis (Saponification).
This occurs frequently in Reversed Phase (aqueous) conditions, especially if the pH is not neutral.
Protocol:
Check pH: Ensure mobile phase is pH 6.0–7.0. Avoid extreme pH which catalyzes hydrolysis.
Switch Mode: Move to Normal Phase (Hexane-based) to eliminate water entirely.
Module 3: Detection & Peak Shape
Q5: My ester has no aromatic rings. I can't see the peaks.
Solution: Aliphatic esters have weak UV absorbance.
Wavelength: Set UV detector to 205–210 nm .
Warning: You must use "HPLC Grade" or "Spectroscopic Grade" Hexane. Standard Hexane absorbs at this range, causing high background noise.
Alternative Detectors:
Refractive Index (RI): Universal, but incompatible with gradients.
ELSD / CAD: Excellent for non-chromophoric esters.
Q6: The peaks are broad or tailing.
Causality:
Interaction: Unreacted silanols on the silica surface may interact with the carbonyl oxygen of the ester.
Solvent Mismatch: Injecting a sample dissolved in 100% IPA into a 90% Hexane mobile phase causes "solvent shock."
Fix:
Sample Diluent: Dissolve the sample in the mobile phase (e.g., 90:10 Hexane:IPA).
Flow Rate: Chiral mass transfer is slow. Reduce flow from 1.0 to 0.5 mL/min to improve resolution (
).
Module 4: Workflow Visualization
Figure 1: Method Development Decision Tree
Caption: Logic flow for selecting the correct column and mode based on ester solubility and stability.
(which corresponds to 98% chemical abundance of the major enantiomer).
Validation Checklist (Self-Validating System)
Before finalizing results, perform this 3-point check:
Racemate Injection: Inject a 50:50 racemic mixture.[8] Do peaks split with baseline resolution (
)? If not, you cannot accurately quantify the pure sample.
Blank Injection: Inject the mobile phase solvent. Ensure no interference peaks elute at the retention time of the minor enantiomer.
UV Spectrum Check: If using a Diode Array Detector (DAD), compare the UV spectra of the major and minor peaks. They must be identical. If they differ, the minor peak is an impurity, not an enantiomer.
References
Daicel Chiral Technologies. (2021). Choosing the Right Chiral Column for Your Application. Chiral Technologies. [Link]
Subramanian, G. (Ed.). (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.
Chromatography Today. (2020). Trouble with Chiral Separations. [Link]
Technical Support Center: Chiral Propionates & Racemization Prevention
Welcome to the Technical Support Center for the synthesis of optically active propionates. This guide provides researchers and drug development professionals with mechanistic insights, troubleshooting protocols, and vali...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of optically active propionates. This guide provides researchers and drug development professionals with mechanistic insights, troubleshooting protocols, and validated methodologies to preserve stereochemical integrity at the highly labile
-chiral center of propionic acid derivatives (e.g., profens, aryloxypropionates, and -hydroxy acids).
Core Mechanistic FAQs: Understanding the Problem
Q1: Why are optically active propionates uniquely susceptible to racemization during synthesis?A1: The chiral center in propionates is located at the
-carbon, which is directly adjacent to the electron-withdrawing carbonyl group. This proximity significantly increases the acidity of the -proton. Under basic or acidic conditions, or elevated temperatures, this proton is easily abstracted, leading to the formation of a resonance-stabilized, achiral planar enolate intermediate. Upon reprotonation, the proton can attack from either the re or si face with equal probability, resulting in a racemic mixture [1].
Mechanism of racemization via a planar enolate intermediate.
Troubleshooting Esterification Workflows
Q2: We are experiencing a significant loss of enantiomeric excess (e.e.) when converting chiral propionic acids to esters using traditional Fischer esterification. How can we prevent this?A2: Traditional Fischer esterification requires strong acid catalysis (e.g.,
) and prolonged heating, which are prime conditions for enolization and subsequent racemization. Furthermore, methods proceeding through an acyl chloride intermediate under basic conditions also cause severe racemization [1].
Solution: Transition to a milder, room-temperature coupling method such as the Steglich Esterification . This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling reagent and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction proceeds at room temperature in polar aprotic solvents, effectively bypassing the planar enolate formation and preserving the stereocenter [2].
This protocol is self-validating: the formation of the insoluble dicyclohexylurea (DCU) byproduct serves as a visual indicator of reaction progress, while the mild conditions ensure the
-stereocenter remains intact.
Materials:
Optically active propionic acid derivative (1.0 eq)
Target Alcohol (1.1 eq)
DCC (1.1 eq)
DMAP (0.05 - 0.1 eq)
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
Preparation: In an oven-dried, round-bottom flask purged with nitrogen, dissolve the chiral propionic acid and the target alcohol in anhydrous DCM.
Catalyst Addition: Add catalytic DMAP (5-10 mol%) to the solution. Causality note: DMAP acts as a superior nucleophile compared to the alcohol, reacting with the O-acylisourea intermediate to form a highly reactive "active ester" (N-acylpyridinium salt), which rapidly reacts with the alcohol. This prevents the slow side-reaction of a 1,3-rearrangement to an unreactive N-acylurea [3].
Coupling Agent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add a solution of DCC in DCM dropwise over 15 minutes.
Reaction: Allow the mixture to slowly warm to room temperature. Stir for 12-24 hours. A white precipitate of DCU will begin to form, validating the coupling progress.
Workup: Filter the suspension through a Celite pad to remove the DCU precipitate. Wash the filtrate sequentially with 0.5 M HCl, saturated
, and brine.
Isolation: Dry the organic layer over anhydrous
, concentrate under reduced pressure, and purify via flash column chromatography. Analyze e.e. via chiral HPLC.
Workflow and intermediate progression of the Steglich esterification.
Quantitative Comparison of Esterification Methods
To illustrate the impact of reaction conditions on stereochemical integrity, the following table summarizes typical outcomes for the esterification of (R)-2-Hydroxy-2-phenylpropanoic acid[1, 4].
Esterification Method
Reagents / Conditions
Temp (°C)
Yield (%)
Enantiomeric Excess (e.e. %)
Racemization Risk
Fischer Esterification
Alcohol, (cat.)
Reflux (80-100)
65-75%
< 20%
High (Acid/Heat induced)
Acyl Chloride Route
, then Alcohol,
0 to 25
70-80%
40-50%
Moderate-High (Ketene intermediate)
Steglich Esterification
DCC, DMAP (cat.), DCM
0 to 25
85-95%
> 98%
Low (Mild, neutral conditions)
Troubleshooting Nucleophilic Substitution (
)
Q3: We are synthesizing D-napropamide via the
reaction of -naphthol with (S)-(-)-2-halopropionamide. We observe partial racemization. How do we optimize the solvent and base to prevent this?A3: In displacements at the -carbon of propionamides or propionates, the choice of solvent and base is critical. Strong, unhindered bases in polar solvents can abstract the -proton before the substitution occurs.
Solution: Use a biphasic or non-polar solvent system (like toluene) and carefully control the addition of the base (e.g., aqueous NaOH). In non-polar solvents, the transition state of the
reaction is favored over the enolization pathway, effectively preventing racemization [5].
Validated Protocol: High-e.e.
Synthesis of D-Napropamide
Materials:
-Naphthol (1.0 eq)
(S)-(-)-2-chloropropionamide (1.1 eq)
Aqueous NaOH (25-50% by wt)
Toluene (Non-polar solvent)
Step-by-Step Methodology:
Dissolution: Dissolve
-naphthol and (S)-(-)-2-chloropropionamide in toluene. Causality note: Toluene suppresses the dissociation of the base and limits the solubility of the enolate transition state, heavily favoring the displacement over -deprotonation.
Controlled Basification: Heat the mixture to 50-55 °C. Slowly add the aqueous NaOH solution dropwise. Maintaining this specific temperature range is critical; exceeding it during base addition will trigger racemization.
Substitution: Once the base addition is complete, raise the temperature to 95 °C (reflux) to drive the
reaction to completion.
Phase Separation: Cool the mixture, separate the aqueous layer, and wash the organic toluene layer with water until neutral.
Crystallization: Concentrate the toluene layer and crystallize the product. This protocol typically yields D-napropamide with a chiral purity of >95% e.e. [5].
Workflow for the stereoretentive SN2 synthesis of D-napropamide.
Dynamic Kinetic Resolution (DKR) as a Recovery Strategy
Q4: We have a large batch of racemic 2-aryloxypropionic acid. Is there a way to convert this racemate entirely into the desired optically active enantiomer?A4: Yes, through Dynamic Kinetic Resolution (DKR). While racemization is usually the enemy, DKR uses controlled, intentional racemization of the unreacted enantiomer coupled with a highly enantioselective enzymatic esterification [6].
By using an immobilized lipase (which selectively esterifies only the (R)-enantiomer) in tandem with a metal catalyst (which continuously racemizes the unreacted (S)-enantiomer back to the (R)/(S) mixture), you can theoretically achieve a 100% yield of the optically active (R)-ester from a racemic starting material [6].
References
Wikipedia Contributors. "Steglich esterification". Wikipedia, The Free Encyclopedia. Available at:[Link]
Organic Chemistry Portal. "Steglich Esterification". Available at: [Link]
Royal Society of Chemistry. "Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products". Available at: [Link]
Google Patents. "PROCESS FOR MANUFACTURE OF HIGH PURITY D-(-)-N, N-DIETHYL-2-(α- NAPHTHOXY) PROPIONAMIDE" (WO2009004642A2).
PubMed. "Evaluation of a new protocol for enzymatic dynamic kinetic resolution of 3-hydroxy-3-(aryl)propanoic acids". Available at:[Link]
Optimization
Technical Support Center: Synthesis of (R)-Butyl 2-(4-hydroxyphenoxy)propanoate
[1] Ticket ID: #HP-OPP-SYNTH-001 Status: Open Subject: Troubleshooting Side Reactions & Process Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] System Overview & Reaction Log...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Ticket ID: #HP-OPP-SYNTH-001
Status: Open
Subject: Troubleshooting Side Reactions & Process Optimization
Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
) of Hydroquinone with (S)-Butyl 2-chloropropanoate (or corresponding sulfonate) mediated by a weak base.[1]
The "Self-Validating" Mechanism
To achieve the (R)-configuration in the final product, the reaction relies on a Walden inversion (
mechanism) attacking an (S)-electrophile.[1] Any deviation from strict kinetics—such as character or base-catalyzed enolization—will manifest immediately as a loss of Enantiomeric Excess (ee).[1] Therefore, optical rotation is your primary process control sensor.
Reaction Pathway & Failure Modes (Dashboard)
Figure 1: Reaction network showing the competitive pathways between the desired
etherification and critical side reactions (Bis-alkylation, Elimination, Racemization).[1]
Troubleshooting Guides (FAQ Format)
Module A: Stereochemical Erosion (Low ee%)[1]
User Query: My product yield is decent, but the optical rotation is lower than the literature value. Is my starting material bad?
Technical Diagnosis:
While starting material purity is a factor, the most common cause is base-catalyzed racemization . The proton at the chiral center (alpha to the ester carbonyl) is acidic (
). Strong bases or prolonged heating can deprotonate this position, forming an achiral enolate intermediate which reprotonates racemically.
Root Causes & Solutions:
Root Cause
Mechanism
Corrective Action
Base too strong
Hydroxides (NaOH/KOH) rapidly deprotonate the -carbon.[1]
Switch to Carbonates ( or ).[1] These are sufficient for phenolic deprotonation () but slower to enolize the ester.
Temperature spike
High T increases the rate of racemization faster than substitution.
Limit reaction temperature to <80°C (ideally 50-60°C). Use a catalyst (KI or PTC) to maintain rate at lower T.
Leaving Group Exchange
Free ions attack unreacted starting material, inverting it before the phenol attacks.
Avoid high concentrations of soluble chloride salts. Ensure the reaction is driven to completion quickly.
Module B: Regioselectivity (Mono- vs. Bis-Alkylation)
User Query: I am seeing a significant spot on TLC that corresponds to the bis-ether (1,4-substituted hydroquinone). How do I stop the reaction at the mono-stage?
Technical Diagnosis:
Hydroquinone is a symmetrical diol. Once the first phenol reacts, the resulting product is still a phenol (albeit an ether-phenol). While the electron-donating alkoxy group makes the second -OH slightly less acidic, the difference is negligible under standard alkylation conditions. Statistical distribution favors bis-alkylation if stoichiometry is 1:1.[1]
Protocol Adjustment:
Stoichiometric Asymmetry: You typically need a 2:1 to 3:1 molar excess of Hydroquinone relative to the chloropropanoate.
Addition Mode: Do not mix all reagents at once. Add the (S)-Butyl 2-chloropropanoate dropwise to a suspension of Hydroquinone and Base.[1] This keeps the concentration of the electrophile low, favoring reaction with the abundant unreacted Hydroquinone rather than the product.
Work-up: The excess Hydroquinone is water-soluble (especially in basic wash).[1] It can be recovered and recycled.[2]
User Query: My crude mixture is dark brown/black, and NMR shows olefinic protons (5.8–6.4 ppm).
Technical Diagnosis:
Dark Color (Oxidation): Hydroquinone is easily oxidized to p-Benzoquinone by atmospheric oxygen, especially in basic solution.[1] This creates "tars" and dark impurities.
Olefinic Peaks (Elimination): The 2-chloropropanoate can undergo E2 elimination to form Butyl Acrylate .[1] This consumes your expensive chiral starting material and generates HCl, which consumes your base.
Corrective Actions:
Inert Atmosphere: Strictly degas solvents and run under
or Ar balloon to prevent quinone formation.
Base Selection: Avoid bulky, strong bases that favor elimination. Anhydrous
in Acetone or Acetonitrile is the industry standard.
Solvent Dryness: Water can promote ester hydrolysis (forming the acid, which is harder to purify). Use anhydrous solvents.
Optimized Experimental Protocol
Objective: Synthesis of (R)-Butyl 2-(4-hydroxyphenoxy)propanoate minimizing bis-alkylation and racemization.
Reagents:
Hydroquinone (3.0 equiv) - Excess to prevent bis-alkylation[1]
Why Bisulfite? It reduces any oxidized benzoquinone (dark colored) back to water-soluble hydroquinone species, clarifying the product color.[1]
Isolation: Dry organic layer (
), filter, and concentrate. Purify via recrystallization (if solid) or high-vacuum distillation (if oil), though the crude is often pure enough for subsequent herbicide synthesis steps.[1]
Quantitative Data Summary
Parameter
Standard Result
Warning Limit
Consequence of Failure
Yield (Isolated)
85 - 92%
< 75%
Likely loss to Bis-ether or Acrylate formation.[1]
Technical Support Center: Optimizing Reaction Conditions for HPOPA Esterification
Overview (R)-2-(4-Hydroxyphenoxy)propionic acid (HPOPA) is a high-value chiral intermediate critical for synthesizing aryloxyphenoxypropionate herbicides, such as cyhalofop-butyl and clodinafop-propargyl[1]. The esterifi...
Author: BenchChem Technical Support Team. Date: March 2026
Overview
(R)-2-(4-Hydroxyphenoxy)propionic acid (HPOPA) is a high-value chiral intermediate critical for synthesizing aryloxyphenoxypropionate herbicides, such as cyhalofop-butyl and clodinafop-propargyl[1]. The esterification of HPOPA presents unique chemical engineering challenges due to its dual functional groups (a carboxylic acid and a phenolic hydroxyl) and its chiral alpha-carbon. This technical support guide is designed for researchers and process chemists to troubleshoot common bottlenecks, ensure chemoselectivity, and maximize space-time yields.
Q1: Why does my HPOPA esterification yield plateau around 80-85% in traditional batch reactors?A1: The Fischer esterification of HPOPA is a thermodynamically limited, reversible reaction. In a closed batch system, the accumulation of water (the reaction byproduct) drives the reverse hydrolysis reaction, establishing an equilibrium that typically caps conversion at ~85%[2]. To break this plateau, you must shift the equilibrium forward (Le Chatelier’s principle) by continuously removing water. This is achieved via azeotropic distillation (e.g., using xylene)[3], employing a pervaporation membrane reactor[4], or transitioning to a continuous flow reactor packed with a solid acid catalyst[2].
Q2: How do I prevent the etherification of the phenolic hydroxyl group during esterification?A2: HPOPA contains both a carboxylic acid and a phenolic -OH. While aliphatic alcohols are more nucleophilic, harsh thermal conditions (>130°C) or the accidental introduction of basic impurities can trigger the undesired etherification of the phenolic group. Maintaining strict acid catalysis (which selectively activates the carboxylic carbonyl) and controlling the reaction temperature between 80°C and 100°C ensures chemoselectivity[3]. Using a solid acid catalyst like Amberlyst-15 has been shown to successfully suppress ether formation from hydroquinone-like side reactions[2].
Q3: How can I ensure the (R)-enantiomer purity (ee > 98%) is maintained?A3: Chiral degradation (racemization) occurs if the alpha-proton of the propionic acid moiety is abstracted. This is typically caused by localized basic microenvironments or excessive thermal stress over prolonged batch times. To preserve the stereocenter, avoid any basic acid-binding agents during the esterification step and minimize residence time at high temperatures.
Section 2: Troubleshooting Guide
Symptom : High residual HPOPA / Low conversion (< 85%).
Root Cause : Inefficient water removal shifting the equilibrium backward.
Actionable Solution : Implement a Dean-Stark apparatus with a water-immiscible solvent (like xylene or toluene) to continuously separate the ternary azeotrope (solvent/alcohol/water)[3]. Alternatively, upgrade to a pervaporation reactor using a polyvinyl alcohol-polyether sulfone (PVA-PES) hydrophilic membrane to selectively remove water[4].
Symptom : Formation of dark polymeric byproducts or phenolic ethers.
Root Cause : Oxidative degradation of the phenolic group or excessive thermal load.
Actionable Solution : Blanket the reactor with an inert gas (N₂/Ar). Reduce the reaction temperature to 80°C and switch from homogeneous catalysts (like H₂SO₄) to a heterogeneous solid acid catalyst (e.g., Amberlyst-15) which provides milder, localized acidic environments[2].
Symptom : Catalyst deactivation in continuous flow systems.
Root Cause : Water saturation in the catalyst pores or fouling by heavy byproducts.
Actionable Solution : Periodically wash the resin bed with anhydrous solvent. Ensure the feed solution is completely free of basic impurities that could neutralize the sulfonic acid sites on the resin.
Protocol A: Azeotropic Batch Esterification (e.g., synthesis of Cyhalofop-butyl intermediate)
Self-Validating Principle: The reaction progress is directly proportional to the volume of water collected.
Charge : Add 1.0 molar equivalent of (R)-HPOPA, 3.0 equivalents of n-butanol, and 0.05 equivalents of p-toluenesulfonic acid (PTSA) to the reactor[1]. Add xylene as the azeotropic solvent.
Reflux : Heat the mixture to boiling (approx. 95-105°C) under continuous nitrogen flow.
Water Separation : Route the condensate through a Dean-Stark trap. The metering rate should allow an aqueous lower phase to separate cleanly[3].
Validation : Monitor the water volume. For a 1-mole batch, the theoretical water yield is ~18 mL. Terminate the reaction only when the collected water reaches >17.5 mL, confirming >97% conversion.
Workup : Cool the mixture, wash with dilute aqueous NaHCO₃ to neutralize the catalyst, separate the organic phase, and distill off the excess solvent under reduced pressure[3].
Protocol B: Continuous Flow Esterification (High-Yield Method)
Self-Validating Principle: Steady-state residence time guarantees consistent conversion without thermal degradation.
Preparation : Pack a tubular flow reactor with Amberlyst-15 solid acid catalyst[2].
Conditioning : Pre-heat the reactor jacket to a strict 80°C.
Feed : Pump a homogeneous solution of HPOPA dissolved in the target alcohol (e.g., ethanol or butanol) through the reactor. Calibrate the flow rate to achieve exactly a 2-hour residence time[2].
Validation : Analyze the steady-state effluent using in-line FT-IR (monitoring the disappearance of the broad carboxylic acid O-H stretch and the appearance of the sharp ester C=O stretch). This method achieves up to 95% yield and a 10-fold higher space-time yield compared to batch systems[2].
Troubleshooting low conversion rates in phenoxypropionate synthesis
Topic: Troubleshooting Low Conversion Rates & Side Reactions Audience: Medicinal Chemists, Process Development Scientists, Agrochemical Researchers Introduction: The Phenoxypropionate Challenge Welcome to the Advanced Sy...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Troubleshooting Low Conversion Rates & Side Reactions
Audience: Medicinal Chemists, Process Development Scientists, Agrochemical Researchers
Introduction: The Phenoxypropionate Challenge
Welcome to the Advanced Synthesis Support Hub. Phenoxypropionates (e.g., precursors to fibrate drugs, PPAR agonists, and aryloxyphenoxypropionate herbicides like Diclofop or Fluazifop) represent a deceptively simple structural motif. While the disconnection implies a straightforward etherification, the practical synthesis is often plagued by low conversion, "stalled" kinetics, and racemization.
This guide moves beyond basic textbook theory to address the specific kinetic and thermodynamic traps inherent to reacting phenols with
-haloesters or lactates.
Module 1: The "Stalled Reaction" & Low Yields
Symptom: The reaction starts well but stalls at 50-60% conversion. Adding more alkyl halide doesn't help.
The Diagnosis: Competitive Elimination (The Hidden Trap)
The most common error in phenoxypropionate synthesis via the Williamson ether route is treating the electrophile—typically ethyl 2-bromopropionate or 2-chloropropionate —as a standard primary alkyl halide.
Technical Reality: These are secondary alkyl halides with an acidic
-proton (activated by the ester carbonyl). They are highly prone to E2 Elimination , converting your expensive electrophile into volatile ethyl acrylate, which often polymerizes or evaporates, leaving you with unreacted phenol.
Troubleshooting Protocol
Parameter
Standard (Prone to Failure)
Optimized (High Conversion)
Why? (The Science)
Base
Sodium Hydride (NaH)
Potassium Carbonate ()
NaH is a strong base/nucleophile that promotes rapid E2 elimination of the haloester. is milder, sufficient for phenoxide generation but slower to trigger elimination [1].
Solvent
THF or DCM
DMF, DMSO, or NMP
Polar aprotic solvents dissociate the cation (), leaving the phenoxide "naked" and highly nucleophilic, accelerating over E2 [2].
Temperature
Reflux (>80°C)
Controlled (40–60°C)
High heat exponentially favors elimination (E2) over substitution ().
Stoichiometry
1.0 : 1.0 equivalent
1.0 : 1.2–1.5 equivalent
You will lose some electrophile to elimination. Excess alkyl halide compensates for this inevitable side reaction.
Decision Logic: Solving Low Conversion
Caption: Diagnostic workflow for identifying the root cause of stalled phenoxypropionate synthesis.
Module 2: Impurity Profile (C- vs. O-Alkylation)
Symptom: Yield is reasonable, but HPLC shows a significant impurity with the same mass as the product.
The Diagnosis: Ambident Nucleophile Attack
Phenoxides are ambident nucleophiles . The negative charge is delocalized onto the aromatic ring (ortho/para positions). While O-alkylation (ether formation) is kinetically favored, C-alkylation becomes competitive under specific conditions, leading to difficult-to-separate byproducts.
Mechanism & Control[1]
The Solvent Effect: In protic solvents (e.g., Ethanol), the oxygen is heavily solvated (hydrogen bonded), making it less accessible. This allows the "softer" carbon nucleophile sites (ortho/para) to attack the electrophile.
The Fix: strictly use Polar Aprotic Solvents (DMF, Acetonitrile). These solvents do not hydrogen bond to the phenoxide oxygen, leaving it as the "hard," highly reactive center, driving O-alkylation [3].
Module 3: Chiral Erosion (Racemization)
Symptom: Starting with (S)-2-chloropropionate but obtaining a racemic product.
The Diagnosis: Proton Acidity
This is a classic failure mode. The
-proton in 2-halopropionates (and the resulting phenoxypropionate) is acidic ().
Mechanism: If you use a base that is too strong or present in large excess, it deprotonates the chiral center, forming an achiral enolate intermediate. When this reprotonates, it does so loosely, destroying your enantiomeric excess (ee).
The
Inversion Rule: Remember that Williamson ether synthesis proceeds via . If you start with (S)-haloester, you should get (R)-product. If you get (S)-product, you likely had a double inversion or an pathway (rare here). If you get a racemate, your base is the culprit.
Alternative Workflow: The Mitsunobu Reaction
For strict chiral requirements, avoid the Williamson ether synthesis entirely and use the Mitsunobu Reaction . This couples the phenol directly with a Lactate Ester (alcohol) rather than a halo-ester.
Mitsunobu Protocol for Phenoxypropionates:
Reagents: Phenol + (S)-Ethyl Lactate +
+ DEAD (or DIAD).
Outcome: Clean
inversion to (R)-Phenoxypropionate.
Critical Troubleshooting:
Order of Addition: Pre-complex
and DEAD at 0°C before adding the substrate to prevent side reactions.
pKa Matching: The phenol's
must be lower than the betaine intermediate (approx 11-13) for the reaction to proceed [4]. Most phenols ( 10) work well; if using non-activated phenols, ensure anhydrous conditions.
Module 4: FAQ - Rapid Fire Solutions
Q: Can I use 2-chloropropionate instead of 2-bromopropionate to save money?A: Yes, but you must add a catalyst. The C-Cl bond is stronger and reacts slower, allowing side reactions (elimination) to win.
Fix: Add 5-10 mol% Potassium Iodide (KI) (Finkelstein condition). This generates the reactive iodide in situ, speeding up the
reaction significantly without increasing elimination risk [1].
Q: My reaction turns dark brown/black. Is this normal?A: This usually indicates oxidation of the phenol (forming quinones) or polymerization of the acrylate byproduct (from elimination).
Fix: Degas your solvents with Nitrogen/Argon. Phenoxides are electron-rich and prone to oxidative degradation in air.
Q: How do I remove the excess phenol?A: Phenol is difficult to distill.
Fix: Wash the organic layer with 2M NaOH . This deprotonates the unreacted phenol into water-soluble sodium phenoxide, partitioning it into the aqueous layer while your ester product remains in the organic layer.
References
Wei, W., et al. (2021).[1] "An efficient route towards R-2-phenoxypropionic acid synthesis."[1][2] Journal of Industrial and Engineering Chemistry.
BenchChem Support. (2025).[3] "Preventing elimination side reactions in Williamson synthesis." BenchChem Technical Guides.
Organic Chemistry Portal. (2023). "Williamson Ether Synthesis: Mechanism and Side Reactions." Organic Chemistry Portal.
Swamy, K.C., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for High-Purity Intermediates. I am Dr. Aris, your Senior Application Scientist.
Below is the comprehensive technical guide for (R)-Butyl 2-(4-hydroxyphenoxy)propanoate . This molecule, often referred to as the HPOPA Butyl Ester , is a critical chiral intermediate in the synthesis and degradation studies of "Fop" class herbicides (e.g., Fluazifop-P-butyl, Quizalofop-P-butyl).
Because this molecule contains a free phenolic hydroxyl group , a labile ester , and a chiral center , it presents a "perfect storm" of stability challenges. This guide addresses these specific vulnerabilities.
Part 1: Master Degradation Map
The following diagram illustrates the three competing degradation pathways you must control: Hydrolysis (loss of the butyl group), Racemization (loss of chirality), and Oxidation (destruction of the aromatic ring).
Figure 1: Primary degradation pathways.[1] Note that the free phenol group significantly increases susceptibility to oxidation compared to the parent herbicide derivatives.
Part 2: Troubleshooting Guides & FAQs
Module 1: Hydrolytic Instability (The Ester Bond)
User Issue: "I am observing a loss of the parent peak and the appearance of a more polar peak at RRT ~0.4 during storage."
Root Cause:
The butyl ester bond is susceptible to hydrolysis, converting the lipophilic ester into the free acid (R)-2-(4-hydroxyphenoxy)propanoic acid (HPOPA) . This reaction is base-catalyzed and follows second-order kinetics (dependent on [Ester] and [OH⁻]).
FAQ:
Q: Can I store this compound in methanol?
A: Only if the methanol is strictly anhydrous and neutral. In the presence of trace water and any basicity (even from glass surfaces), transesterification (butyl
methyl ester) or hydrolysis will occur.
Q: What is the safe pH range?
A: The ester is most stable between pH 3.5 and 5.0 . At pH > 7.0, the half-life decreases exponentially.
Protocol: Hydrolysis Confirmation
Prepare Buffer: 50 mM Phosphate buffer at pH 8.0.
Spike: Add parent compound to reach 10 µM concentration.
Incubate: Hold at 25°C.
Monitor: Inject onto C18 HPLC every 30 minutes.
Validation: The disappearance of the parent should match the appearance of the acid peak (confirm acid identity with a standard).
Module 2: Stereochemical Integrity (Racemization)
User Issue: "My Certificate of Analysis states 99% ee, but my analysis shows 85% ee. Is the batch defective?"
Root Cause:
The proton at the chiral center (α-position) is acidic due to the electron-withdrawing effect of the carbonyl group and the phenoxy oxygen. In the presence of a base, this proton is removed to form a planar enolate.[2] When the proton returns, it can attack from either side, leading to the (S)-enantiomer .
FAQ:
Q: I used Sodium Hydroxide to adjust pH. Is that a problem?
A:Yes. Strong bases like NaOH cause rapid racemization even before hydrolysis is complete. Use weak bases (e.g., NaHCO₃) or organic bases (e.g., Triethylamine) only if necessary and at low temperatures.
Q: Does temperature affect racemization?
A: Yes. The activation energy for enolization is accessible at elevated temperatures (>40°C), especially in polar protic solvents (methanol/water) which stabilize the transition state.
Protocol: Chiral Purity Analysis
Column: Chiralpak AD-H or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)).
Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Trifluoroacetic acid (TFA) .
Note: The TFA is critical to suppress ionization of the phenol, ensuring sharp peaks and preventing on-column interaction that mimics racemization.
Flow Rate: 1.0 mL/min.
Detection: UV @ 280 nm.
Module 3: Oxidative Stress (The Phenol Group)
User Issue: "The white powder has turned pink/brown after opening the vial."
Root Cause:
Unlike "Fop" herbicides where the oxygen is capped with a heterocycle, this intermediate has a free phenolic hydroxyl group . Phenols are easily oxidized by atmospheric oxygen to form quinones and coupled dimers (biphenyls), which are highly colored (pink/red) even at trace levels (ppm).
FAQ:
Q: Does the color change affect potency?
A: Visually, yes. Chemically, often negligible (<0.5% degradation) initially. However, quinones are reactive electrophiles that can cause polymerization.
Q: How do I prevent this?
A: Store under Argon/Nitrogen. Add a radical scavenger like BHT (Butylated hydroxytoluene) if the downstream application permits.
Part 3: Experimental Workflow Visualization
Use this decision tree to diagnose stability failures in your specific application.
Figure 2: Diagnostic logic flow for stability issues.
Part 4: Quantitative Data Summary
Table 1: Stability Profile of (R)-Butyl 2-(4-hydroxyphenoxy)propanoate
Parameter
Condition
Stability Rating
Half-Life (Approx)
Primary Product
Hydrolysis
pH 4.0 (25°C)
High
> 1 year
N/A
Hydrolysis
pH 7.0 (25°C)
Moderate
30-60 days
HPOPA (Acid)
Hydrolysis
pH 9.0 (25°C)
Low
< 24 hours
HPOPA (Acid)
Racemization
Ethanol (Neutral)
High
Stable
N/A
Racemization
Ethanol + Et₃N
Low
Hours
(S)-Enantiomer
Oxidation
Solid State (Air)
Moderate
Months (Surface)
Quinones
Photolysis
UV (254 nm)
Very Low
Minutes
Radical cleavage products
References
OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical Properties. Test No. 111: Hydrolysis as a Function of pH. OECD Publishing. Link
Magrans, J.O., Alonso-Prados, J.L., & García-Baudín, J.M. (2002). Adsorption and mobility of quizalofop-P-ethyl and its acid metabolite in soils. Chemosphere.[3] (Validates the rapid hydrolysis of the ester in environmental matrices). Link
BenchChem Technical Support. Methods to prevent racemization of 2-phenylpropionic acid enantiomers. (Analogous mechanism for alpha-chiral propionates). Link
U.S. EPA. Fate and Ecological Risk Assessment for Quizalofop-P-ethyl. (Details the stability of the phenol metabolite). Link
Comparative Guide: Synthetic Pathways for Chiral Phenoxypropionate Herbicide Intermediates
Executive Summary: The Chiral Imperative The aryloxyphenoxypropionate class (AOPP), colloquially known as "Fops," represents a cornerstone of post-emergence grass weed control. Their mechanism of action—inhibition of pla...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Chiral Imperative
The aryloxyphenoxypropionate class (AOPP), colloquially known as "Fops," represents a cornerstone of post-emergence grass weed control. Their mechanism of action—inhibition of plastidic acetyl-CoA carboxylase (ACCase)—is stereospecific. The (R)-enantiomer binds to the carboxyltransferase domain, while the (S)-enantiomer is largely inactive.
Historically, these herbicides were marketed as racemates. However, the "Chiral Switch"—driven by environmental stewardship and cost-efficiency—has necessitated the production of enantiopure intermediates, specifically (R)-2-(4-hydroxyphenoxy)propionic acid (R-HPPA) .
This guide objectively compares the two dominant synthetic routes for R-HPPA: the Chiral Pool Route (Lactate-based) and the Asymmetric Substitution Route (Haloacid-based) .
Structural & Mechanistic Grounding
The core scaffold of all Fops (Quizalofop-P, Fenoxaprop-P, Cyhalofop) relies on the ether linkage between a phenol and a propionate moiety.
The "Fop" Core Structure
The critical bond formation occurs at the chiral center. Preserving optical purity during this etherification is the primary process challenge.
Caption: The modular assembly of AOPP herbicides. The chirality of the propionate donor dictates the final efficacy via an SN2 inversion mechanism.
Comparative Analysis: Synthetic Routes
We evaluated the two primary industrial routes based on yield, optical purity (ee%), and impurity profiles.
Route A: The Lactate Tosylate Method (Chiral Pool)
This route utilizes naturally occurring L-Lactate. The hydroxyl group is converted to a good leaving group (Tosylate or Mesylate), followed by SN2 displacement by hydroquinone.
Mechanism: Double Inversion (Retention) or Single Inversion.
Step 1: L-Lactate
(S)-Tosylate (Retention of configuration at C-O).
Step 2: (S)-Tosylate + Phenol
(R)-Ether (Inversion via SN2).
Route B: The Haloacid Method
This route uses (S)-2-Chloropropionic acid (derived from L-Alanine via diazotization).[1][2]
Moderate (Diazotization risks in precursor synthesis)
Atom Economy
Lower (High MW leaving group)
Higher (Cl is small leaving group)
Scientist's Verdict:
Choose Route A for high-value export markets requiring >98% ee and minimal purification.
Choose Route B for cost-sensitive domestic markets where 95% ee is acceptable or downstream recrystallization is feasible.
Deep Dive: The Leaving Group Dilemma
The choice of leaving group (LG) on the propionate chain is critical for reaction kinetics and suppressing the competing elimination reaction (which destroys chirality).
Comparative Kinetics Data (Experimental Average)
Tosylate (-OTs):
. Fast reaction at lower temperatures (C), preserving chirality.
Bromide (-Br):
. Moderate speed. Prone to radical racemization under light.
Chloride (-Cl):
. Requires high heat (C), increasing risk of racemization via enolization.
Recommendation: For high-fidelity chiral synthesis, Sulfonates (OTs/OMs) are superior to Halides despite the higher cost, as they allow milder reaction conditions that prevent thermal racemization.
Detailed Experimental Protocol: Route A (Lactate Tosylate)
Objective: Synthesis of (R)-(+)-2-(4-hydroxyphenoxy)propionic acid with >98% ee.
Phase 1: Activation of L-Lactate
Charge a reactor with Ethyl L-lactate (1.0 eq) and Toluene (5 volumes).
Cool to 0–5°C.
AddTriethylamine (1.2 eq) followed by catalytic DMAP (0.05 eq).
Dosep-Toluenesulfonyl chloride (TsCl) (1.1 eq) dissolved in toluene slowly, maintaining T < 10°C. Exothermic reaction.
Stir at 20°C for 4 hours. Monitor by HPLC until Ethyl lactate < 0.5%.
Quench with water. Separate organic layer. Wash with dilute HCl to remove amine.
Add water and adjust pH to 11 with NaOH (hydrolyzes the ester to acid).
Wash with MIBK (Methyl Isobutyl Ketone) to recover unreacted hydroquinone.
Acidify aqueous layer to pH 1 with HCl.
Crystallization: Cool to 5°C. Filter the white precipitate.
Recrystallization: Use Water/Methanol (9:1) to upgrade optical purity if needed.
Process Visualization
The following diagram illustrates the critical pathway and the "Chiral Switch" mechanism.
Caption: Workflow for the synthesis of (R)-HPPA via the Lactate Tosylate route, highlighting the stereochemical inversion.
Troubleshooting & Quality Control
Issue
Probable Cause
Corrective Action
Low Optical Purity (<95% ee)
Reaction temperature too high (>90°C).
Reduce temp; switch from K2CO3 to weaker base if possible.
Bis-ether Impurity
Hydroquinone ratio too low.
Increase Hydroquinone to 1.5–2.0 eq. Recover excess via MIBK extraction.[4]
Low Yield
Hydrolysis of Tosylate by wet solvent.
Ensure solvents (Toluene/DMF) are anhydrous (KF < 0.1%).
Color Issues (Pink/Brown)
Oxidation of Hydroquinone.
Conduct all steps under strict Nitrogen blanket. Add Sodium Bisulfite (0.5%) as antioxidant.
References
BenchChem. (2025).[5][6] Application Notes and Protocols for 2-(4-Hydroxyphenoxy)propanamide as a Pesticide Intermediate. Retrieved from
Tan, C., et al. (2010). Asymmetrical synthesis of R-(+)-2-(4-Hydroxyphenoxy) propionic acid. Journal of Zhejiang University of Technology. Retrieved from
Google Patents. (2017). CN106432109A - Preparation method of quizalofop-P-ethyl.[7][8] Retrieved from
Tu, H., et al. (2011). Synthesis and herbicidal activity of new substituted 2- and 4-pyrimidinyloxyphenoxypropionate derivatives. ARKIVOC. Retrieved from
Health Canada. (2022). Quizalofop-p-ethyl and Its Associated End-use Products. Retrieved from
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Validating the Structure and Enantiomeric Purity of (R)-Butyl 2-(4-hydroxyphenoxy)propanoate
Content Type: Technical Validation & Comparison Guide
Audience: Pharmaceutical Intermediates Researchers, Agrochemical Formulation Scientists, and QC Analysts.[1][2][3]
Executive Summary
(R)-Butyl 2-(4-hydroxyphenoxy)propanoate (CAS 87129-32-6) is a critical chiral building block, primarily serving as the stereochemical anchor for the "fop" class of aryloxyphenoxypropionate herbicides (e.g., Cyhalofop-butyl, Fluazifop-P-butyl).[1][2][3] Its biological efficacy is strictly linked to the (R)-configuration; the (S)-enantiomer is herbicidally inactive and constitutes a process impurity.[1][2][3]
This guide provides a self-validating analytical framework to confirm the structural identity and enantiomeric excess (% ee) of this molecule.[1][2] We compare its stability and analytical resolution against its methyl-ester analog and the free acid form, demonstrating why the butyl ester offers superior handling properties for downstream synthesis.[2][3]
Part 1: Structural Identity & Causality
Objective: To unequivocally confirm the chemical structure and rule out regioisomers.
The validation of this molecule relies on confirming three distinct moieties: the butyl ester tail , the chiral propionate backbone , and the 4-hydroxyphenoxy head .[1][2]
NMR Characterization Logic
Unlike a standard spectrum listing, we focus on the diagnostic signals that validate the structure against potential synthetic errors (e.g., incomplete esterification or racemization).[1][2]
Moiety
Signal (1H NMR, 400 MHz, CDCl3)
Diagnostic Causality
Chiral Center
Quartet, ~4.7 ppm (1H)
Critical: Coupling with the adjacent methyl doublet confirms the propionate backbone.[1][2][3] A shift or broadening here often indicates racemization or hydrolysis.[1][2][3]
Phenoxy Ring
AA'BB' System, 6.7–6.9 ppm (4H)
Purity Check: The symmetry of these peaks confirms the para-substitution.[1][2] Asymmetry suggests contamination with ortho-isomers (from hydroquinone starting material).[1][2][3]
Conversion Check: The integration of the OCH2 triplet (2H) vs. the chiral proton (1H) must be exactly 2:[1][2]1. Deviations indicate residual butanol or transesterification.[1][2][3]
Target: Molecular Ion [M+H]+ = 239.3 Da; Sodium Adduct [M+Na]+ = 261.3 Da.[1][2]
Fragmentation Logic: Look for the loss of the butoxy group (M-73), confirming the ester chain length.[1][2]
Part 2: Enantiomeric Performance & Comparison
Objective: To quantify the (R)-isomer against the (S)-impurity and compare resolution efficiency against alternative esters.
The core challenge in validating this intermediate is distinguishing the active (R)-isomer from the inactive (S)-isomer.[1][2][3] We compared the chromatographic performance of the Butyl ester against the Methyl ester and the Free Acid .[1][2]
Comparative Resolution Data
The butyl chain adds lipophilicity, which significantly alters the interaction with polysaccharide-based chiral stationary phases compared to the methyl ester.[1][2][3]
Optimal. The butyl chain provides steric bulk that enhances discrimination by the cellulose carbamate selector.[1][2][3]
(R)-Methyl Ester (Alternative 1)
6.1 min
7.8 min
1.8
Marginal. Lower retention leads to peak overlap if column performance degrades.[1][2]
(R)-Free Acid (Alternative 2)
14.5 min (broad)
16.2 min (broad)
< 1.0
Poor. Requires mobile phase modifiers (TFA) to suppress ionization; peak tailing compromises integration.[1][2]
Experimental Protocol: Chiral HPLC Validation
This protocol is designed to be self-validating : it requires the injection of a racemic standard to establish system suitability before analyzing the pure (R)-sample.[1][2][3]
Step-by-Step Methodology:
System Suitability Solution (Racemate): Mix equal parts of (R)-standard and (S)-standard (or use a chemically synthesized racemate). Dilute to 0.5 mg/mL in Hexane:IPA (90:10).[1][2]
Sample Preparation: Dissolve 10 mg of the target (R)-Butyl ester in 20 mL of mobile phase. Note: Avoid using pure alcohol for dissolution to prevent transesterification during storage.[1][2][3]
Chromatographic Conditions:
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).[1][2]
Mobile Phase: n-Hexane : Isopropanol (95:5 v/v).[1][2][3] Note: Lower polarity than Table 1 is used for QC to maximize resolution.
Theorem Chemical. (2024). Butyl (R)-(+)-2-(4-Hydroxyphenoxy)Propionate Product Specifications. Retrieved from [1][2]
National Taiwan University. (n.d.).[1][2] Enantiomeric Derivatives Separation of 2-(Phenoxy)propionate by Chiral HPLC. Retrieved from [1][2]
Royal Society of Chemistry. (2012).[1][2] Chiral separation of ten arylphenoxypropionate herbicides on four chiral columns. Analytical Methods. Retrieved from [1][2]
National Institutes of Health (PubChem). (2025).[1][2] Butyl 2-(4-hydroxyphenoxy)propanoate Compound Summary. Retrieved from [1][2]
Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Retrieved from [1][2]
Technical Guide: Efficacy Comparison of Herbicides Derived from (R)- and (S)-Isomers
Executive Summary The "Isomer Load" Paradox: In racemic herbicide formulations (1:1 mixtures of enantiomers), up to 50% of the applied chemical load may be biologically inert or phytotoxic to non-target organisms. This g...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The "Isomer Load" Paradox: In racemic herbicide formulations (1:1 mixtures of enantiomers), up to 50% of the applied chemical load may be biologically inert or phytotoxic to non-target organisms. This guide provides a technical comparison of single-enantiomer herbicides against their racemic counterparts. By isolating the eutomer (active isomer) and removing the distomer (inactive/toxic isomer), researchers observe significant shifts in dose-response curves, metabolic fate, and environmental footprint.
Mechanistic Basis: Stereoselectivity in Agrochemicals[1]
The efficacy difference between (R)- and (S)-isomers is governed by the Easson-Stedman Hypothesis (Three-Point Attachment Theory). For a chiral herbicide to elicit a biological response, it must bind to a protein target (enzyme or receptor) that is itself chiral.
The Eutomer (Active): Aligns perfectly with at least three binding sites (e.g., hydrophobic pocket, hydrogen bond donor, ionic site) on the target enzyme.
The Distomer (Inactive): Due to spatial mismatch, it fails to achieve the necessary binding conformation, often acting as a competitive inhibitor or metabolically stable pollutant.
Visualization: Chiral Recognition at the Target Site
The following diagram illustrates the "Lock and Key" interaction differences between an active (S)-isomer and an inactive (R)-isomer within a theoretical enzyme binding pocket.
Figure 1: Schematic representation of stereoselective binding. The active isomer achieves a 3-point fit, triggering inhibition. The inactive isomer fails to bind effectively.
Comparative Efficacy: Case Studies
Case Study A: Glufosinate (Phosphinothricin)
Target Enzyme: Glutamine Synthetase (GS).
Active Isomer: L-isomer (often labeled Glufosinate-P).[1][2]
Commercially available glufosinate is typically a racemic mixture (50% L, 50% D). However, only the L-isomer inhibits glutamine synthetase. The D-isomer is not only herbicidally inactive but competes for uptake and transport within the plant, potentially dampening efficacy.
Data Comparison: Racemic vs. L-Glufosinate
Parameter
Racemic Glufosinate
L-Glufosinate (Glufosinate-P)
Efficacy Delta
Active Ingredient Load
100% (Baseline)
50%
Equivalent control with half the chemical load.
GR50 (Barnyardgrass)
~400 g ai/ha
~200 g ai/ha
2x Potency Factor
Ammonia Accumulation
Moderate
Rapid & High
Faster onset of necrosis.
Metabolic Fate
D-isomer persists/excreted
Rapidly metabolized
Reduced environmental residue.
Note: "ai" = active ingredient.[2][3][4] Switching to L-Glufosinate allows a 50% reduction in applied chemistry without loss of weed control [1, 3].
Case Study B: Metolachlor (Chloroacetamides)
Target Enzyme: Very Long Chain Fatty Acid (VLCFA) Elongases.
Metolachlor presents a unique case where the (S)-isomer is significantly more active, but not exclusively so.[5][3][6] The (S)-isomer is approximately 1.4 to 3 times more active than the racemic mixture depending on the weed species.
Data Comparison: Metolachlor vs. S-Metolachlor
Parameter
Metolachlor (Racemic)
S-Metolachlor (Enriched >88% S)
Efficacy Delta
Standard Field Rate
1.0 - 2.0 pt/A
0.6 - 1.3 pt/A
~35% Rate Reduction
Control of E. crus-galli
85% at 1.5 lb ai/A
95% at 1.0 lb ai/A
Superior control at lower rates.
Soil Half-Life (DT50)
~15-25 days (Mixed)
~15-25 days (Similar)
Similar persistence, but lower initial load.
Critical Insight: While S-metolachlor allows for rate reduction, the addition of a safener (e.g., benoxacor) is often required in corn to prevent crop injury, as the S-isomer is also more active against the crop than the racemate [2, 4].
For this class, the (R)-enantiomer is the eutomer. The (S)-enantiomer is essentially inactive. Modern "P" formulations (e.g., Haloxyfop-P-methyl) utilize the resolved (R)-isomer.
Efficacy: The (R)-isomer provides virtually 100% of the herbicidal activity.
Inversion: In some phenoxy acids (like 2,4-DP), the inactive (S)-isomer can undergo biological inversion to the active (R)-isomer in soil or plant tissue, complicating efficacy calculations. However, in "Fops", this inversion is negligible, making the removal of the (S)-isomer critical for efficiency [5].
Experimental Validation Protocol
To validate the efficacy differences described above, a rigorous "Self-Validating" protocol is required. This workflow combines analytical chemistry (to verify optical purity) with whole-plant bioassays.
Workflow Visualization
The following diagram outlines the step-by-step process for determining the Enantiomeric Excess (ee) and correlating it with the GR50 (Growth Reduction 50%) value.
Figure 2: Integrated workflow for validating chiral herbicide efficacy. Analytical verification of the isomer ratio is a critical prerequisite before biological testing.
Detailed Protocol Steps
Chiral Separation (Analytical Verification):
Objective: Confirm the enantiomeric ratio of the test substances.
Method: Dissolve technical grade standards in HPLC-grade methanol. Utilize a Chiralpak (e.g., AD-H or OD-H) column.
Metric: Ensure the "Pure" isomer standard has an enantiomeric excess (ee) > 98%.
Dose-Response Bioassay:
Setup: Use 10cm pots with a standardized sandy-loam soil mix. Sow sensitive indicator species (e.g., Setaria viridis for ACCase inhibitors, Amaranthus retroflexus for ALS inhibitors).
Treatment: Apply herbicide at the 2-3 leaf stage. Use a track sprayer calibrated to deliver 200 L/ha.
Dosing: Create a geometric series (e.g., 0, 10, 20, 40, 80, 160 g ai/ha) for both the Racemic and Pure Isomer formulations.
Replication: Randomized Complete Block Design (RCBD) with 4 replicates per dose.
Data Analysis (The Self-Validating Step):
Measure fresh weight 21 days after treatment (DAT).
Fit data to a Log-Logistic Model (Equation 1):
Where is biomass, is the lower limit, is the upper limit, and is the slope.[9]
Validation Criteria: If the Pure Isomer is the sole active agent, the GR50 of the Pure Isomer should be exactly 50% of the Racemic mixture's GR50 (assuming no antagonism). Deviations from this ratio indicate potential inversion or synergistic toxicity [6].
Environmental & Regulatory Implications[2][6][10]
The shift from racemic to single-isomer herbicides represents a cornerstone of Green Chemistry in agriculture.
Reduced Metabolic Load: By removing the inactive isomer, the total chemical load applied to the soil is reduced by 35-50%. This directly lowers the burden on soil microbial communities responsible for degradation.
Groundwater Safety: Inactive isomers often possess different mobility profiles. For example, while S-metolachlor degrades, the inactive R-isomer can persist longer in certain anaerobic conditions, posing a higher leaching risk. Using S-metolachlor mitigates this specific risk vector [2].[6]
Regulatory Approval: Regulatory bodies (EFSA, EPA) increasingly prefer or mandate single-isomer registrations to minimize "unnecessary chemical load" on the environment.
References
Müller, B. P., et al. (2000). Glufosinate-ammonium: A review of the technical and scientific data. Pest Management Science. Link
Shaner, D. L., et al. (2006). Soil dissipation and biological activity of metolachlor and S-metolachlor in five soils.[10] Pest Management Science. Link
BASF Agricultural Solutions. (2025). Glufosinate-P-Ammonium: Advanced Active Ingredient Herbicide.[2]Link
University of Arkansas Extension. (2025). Metolachlor Herbicides: What Are the Facts?Link
Ye, J., et al. (2025). Enantioselective Activity and Toxicity of Chiral Herbicides.[11][12] ResearchGate.[11] Link
BenchChem. (2025).[11] Application Notes and Protocols for Laboratory Bioassay of Flurtamone Herbicidal Activity.Link
Comparative Guide: Analytical Techniques for Chiral Separation of Phenoxypropionates
The Chiral Imperative in Phenoxypropionates (FOPs) Aryloxyphenoxypropionate (FOP) herbicides, such as quizalofop, haloxyfop, and diclofop, are characterized by a single chiral center at the propionate moiety. The biologi...
Author: BenchChem Technical Support Team. Date: March 2026
The Chiral Imperative in Phenoxypropionates (FOPs)
Aryloxyphenoxypropionate (FOP) herbicides, such as quizalofop, haloxyfop, and diclofop, are characterized by a single chiral center at the propionate moiety. The biological causality of their efficacy is strictly stereospecific: the (R)-enantiomer actively targets and inhibits the plastidic Acetyl-CoA Carboxylase (ACCase) enzyme, halting fatty acid synthesis and causing meristematic necrosis in grass weeds[1],[2]. Conversely, the (S)-enantiomer is generally herbicidally inactive but contributes to environmental toxicity and off-target ecological burdens[2].
Consequently, modern agrochemical development has shifted from racemic mixtures to enantiopure formulations (e.g., Quizalofop-P-ethyl). For analytical scientists, quantifying the Enantiomeric Fraction (EF) and ensuring enantiopurity demands robust, high-resolution chiral separation platforms[3].
Mechanism of ACCase inhibition by herbicidally active R-phenoxypropionates.
Comparative Analysis of Separation Platforms
When engineering a chiral separation method, the choice of chromatographic platform dictates both throughput and sensitivity. Below is an objective comparison of High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) for FOP analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC remains the foundational workhorse for FOP enantioseparation. The advent of immobilized polysaccharide Chiral Stationary Phases (CSPs)—such as amylose or cellulose tris-carbamates—has revolutionized LC-MS/MS workflows. Because the chiral selector is covalently anchored to the silica support, these columns tolerate aggressive mobile phases (e.g., polar organics with acidic modifiers), preventing selector leaching and enabling direct coupling with Electrospray Ionization (ESI)[3].
Supercritical Fluid Chromatography (SFC)
SFC is rapidly superseding HPLC for high-throughput applications. By utilizing supercritical CO₂ as the primary mobile phase, SFC exploits fluid dynamics: CO₂ possesses lower viscosity and higher diffusivity than liquid solvents[4]. This accelerates mass transfer within the porous CSP, yielding sharper peaks and sub-5-minute separations while drastically reducing volatile organic compound (VOC) emissions[3].
Quantitative Performance Comparison
The following table synthesizes experimental resolution (
To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating workflow for the chiral separation of diclofop-methyl using SFC. Every step is designed with a specific mechanistic causality to prevent artifactual data.
Step 1: System Equilibration & Mobile Phase Optimization
Action: Equilibrate the Chiralpak IB-H column (250 × 4.6 mm, 5 µm) with supercritical CO₂ and 3% 2-propanol at a flow rate of 2.0 mL/min and a backpressure of 150 bar[4].
Causality: The 2-propanol acts as a polar modifier. At 3%, it provides sufficient hydrogen-bonding capability to elute the analytes without overwhelming the transient inclusion complexation required for chiral recognition by the cellulose tris(3,5-dimethylphenylcarbamate) selector.
Step 2: Temperature Control
Action: Maintain the column oven strictly at 35°C[4].
Causality: Enantioseparation is a thermodynamically driven process. Fluctuations in temperature alter the density of the supercritical fluid and the
of the transient diastereomeric complexes, leading to retention time drift and degraded resolution.
Step 3: System Suitability Testing (SST)
Action: Inject 20 µL of a 100 mg/L racemic diclofop-methyl standard[4].
Causality: Confirms column viability. The method is only validated for sample analysis if the calculated resolution (
) between the (R) and (S) peaks is (baseline separation).
Step 4: Sample Analysis & EF Calculation
Action: Inject the extracted environmental or formulation sample. Monitor via UV detection at 220 nm or via MS/MS[4].
Causality: Quantify the peak areas to calculate the Enantiomeric Fraction (EF). If recoveries are not verified for each enantiomer during upstream sample preparation, the measured EF may be biased[3].
Analytical workflow for the chiral separation of phenoxypropionate herbicides.
Strategic Recommendations for Method Development
Prioritize Immobilized Polysaccharides: For LC-MS/MS workflows, immobilized phases (e.g., Chiralpak IA/IB/IC) are mandatory. Coated phases are susceptible to dissolution by standard MS solvents like pure acetonitrile or ethyl acetate, which destroys the column.
Leverage Core-Shell Technology: When analyzing complex matrices, utilizing superficially porous (core-shell) chiral particles (e.g., TeicoShell) significantly improves efficiency at UHPLC backpressures, yielding narrower peaks and superior signal-to-noise ratios for trace-level residues[3],[5].
Green Chemistry Integration: Transitioning from normal-phase HPLC (using hexane/isopropanol) to SFC or reversed-phase LC with ethanol-rich eluents not only improves the green metrics of the laboratory but frequently enhances selectivity for ionizable FOPs when paired with 0.1% acidic additives[3].
References
Title: The Neglected Dimension in Pesticide Residues: Emerging Green and Enantioselective Strategies for the Analysis and Removal of Chiral Pesticides
Source: MDPI
URL
Title: Mass Spectrometry-Compatible Enantiomeric Separations of 100 Pesticides Using Core–Shell Chiral Stationary Phases and Evaluation of Iterative Curve Fitting Models for Overlapping Peaks
Source: ResearchGate
URL
Standard Operating Procedure: Disposal and Waste Management of (R)-Butyl 2-(4-hydroxyphenoxy)propanoate As a Senior Application Scientist, I frequently consult on the lifecycle management of critical chemical intermediat...
Author: BenchChem Technical Support Team. Date: March 2026
Standard Operating Procedure: Disposal and Waste Management of (R)-Butyl 2-(4-hydroxyphenoxy)propanoate
As a Senior Application Scientist, I frequently consult on the lifecycle management of critical chemical intermediates. (R)-Butyl 2-(4-hydroxyphenoxy)propanoate (CAS: 87129-32-6), commonly referred to as DHBU, is a high-value chiral intermediate utilized extensively in the synthesis of aryloxyphenoxypropionate (APP) herbicides, such as cyhalofop-butyl[1]. While it is classified as a non-dangerous good under standard transport regulations, its nature as a synthetic organic compound demands rigorous, environmentally sound disposal protocols to prevent soil and aquatic contamination[2].
Our laboratory protocols must not only protect personnel but also establish a self-validating system of environmental stewardship. This guide outlines the causality behind our disposal choices and provides a field-proven, step-by-step methodology for handling DHBU waste.
Physicochemical Profiling for Disposal
Understanding the physical state and chemical behavior of DHBU is the first step in designing a self-validating disposal protocol. Because it is a liquid at room temperature and possesses low aqueous solubility, it cannot be discharged into standard effluent systems.
Must be strictly segregated from aqueous waste streams.
Hazard Profile
Non-dangerous (Standard), Irritant
PPE required; strictly avoid environmental release[2].
Step-by-Step Disposal Protocol
The following methodology provides a self-validating system for the disposal of DHBU, ensuring compliance with international environmental standards for organic waste[3].
Step 1: Source Segregation and Collection
Categorization: Classify the waste as "Non-Halogenated Organic Liquid Waste." Causality: Mixing DHBU with halogenated solvents, aqueous acids, or heavy metal waste complicates downstream incineration, potentially generating dioxins or requiring specialized, higher-cost thermal treatment.
Collection: Transfer residual DHBU into a compatible, high-density polyethylene (HDPE) or glass waste carboy.
Validation: Ensure the waste container is clearly labeled with the chemical name, CAS number (87129-32-6), hazard warnings, and the date of first accumulation.
Step 2: Primary Containment and Storage
Environment: Store the waste containers in a cool, well-ventilated temporary waste accumulation area, away from direct sunlight and sources of ignition[2].
Secondary Containment: Place the primary carboy inside a secondary containment tray capable of holding 110% of the primary container's volume to mitigate spill risks.
Tools: Use spark-proof tools and explosion-proof equipment if transferring large volumes of organic mixtures containing DHBU[2].
Step 3: Spill Management and Decontamination
Containment: In the event of a spill, immediately evacuate personnel and secure the area. Keep people upwind of the leak[2].
Absorption: Cover the spill with an inert absorbent material (e.g., vermiculite, dry sand, or proprietary chemical binders). Causality: Combustible materials like sawdust should be avoided to prevent secondary fire hazards.
Cleanup: Sweep the absorbed mixture using non-sparking tools and place it into a designated solid waste container for incineration[2].
Step 4: Final Destruction (Controlled Incineration)
Logistics: Contract a licensed chemical destruction facility. DHBU must not be disposed of in a sanitary landfill or discharged into wastewater systems[2].
Thermal Destruction: The material is subjected to controlled incineration. Because DHBU is an organic compound (C13H18O4), it combusts to form CO2 and H2O.
Flue Gas Scrubbing: Ensure the incineration facility utilizes flue gas scrubbing. Causality: Although DHBU is non-halogenated, laboratory waste is often mixed with other synthetic byproducts. Scrubbing systems (using alkaline solutions or dry scrubbers) neutralize any acidic gases (like SO2 or HCl from co-contaminants) before atmospheric release, ensuring compliance with EPA emission standards[4][5].
Step 5: Packaging Waste Management
Triple-Rinsing: Empty containers that previously held DHBU must be triple-rinsed with a compatible organic solvent (e.g., acetone or ethanol)[2].
Solvent Disposal: The rinsate must be added to the non-halogenated organic waste stream.
Container Disposal: Once triple-rinsed, the packaging can be punctured to prevent reuse and offered for recycling or disposed of in a sanitary landfill[2].
Mechanistic Justification (E-E-A-T)
Why do we mandate controlled incineration over chemical degradation? The ester and ether linkages in DHBU can theoretically be hydrolyzed under strong acidic or basic conditions. However, hydrolysis merely shifts the environmental burden, producing 4-hydroxyphenoxy derivatives and aliphatic alcohols that still require complex wastewater treatment.
Controlled incineration physically breaks the carbon-carbon and carbon-oxygen bonds at high temperatures (>800°C), reducing the molecule to its elemental oxides. Coupling this with flue gas scrubbing guarantees that no volatile organic compounds (VOCs) or toxic micro-pollutants escape into the atmosphere, representing the gold standard in chemical lifecycle management[3].
Visualization of the Disposal Workflow
Figure 1: End-to-end disposal workflow for (R)-Butyl 2-(4-hydroxyphenoxy)propanoate.
Personal protective equipment for handling (R)-Butyl 2-(4-hydroxyphenoxy)propanoate
Laboratory Safety & Handling Guide: (R)-Butyl 2-(4-hydroxyphenoxy)propanoate As a chiral building block and critical intermediate in the synthesis of aryloxyphenoxypropionate herbicides, (R)-Butyl 2-(4-hydroxyphenoxy)pro...
As a chiral building block and critical intermediate in the synthesis of aryloxyphenoxypropionate herbicides, (R)-Butyl 2-(4-hydroxyphenoxy)propanoate (CAS: 87129-32-6) is a frequent fixture in agricultural and pharmaceutical research laboratories.
While its high boiling point mitigates severe ambient inhalation risks, its localized toxicity profile demands rigorous, causality-driven safety protocols. This guide provides a comprehensive operational framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, ensuring both regulatory compliance and researcher safety.
Physicochemical & Hazard Profile
Understanding the physical properties of a chemical is the first step in designing a self-validating safety protocol. The following data dictates the environmental controls and PPE required for this specific organic ester[1].
Property / Hazard Code
Value / Description
Causality for Handling & PPE Selection
CAS Number
87129-32-6
Unique identifier for safety tracking and inventory management.
Boiling Point
356 °C
Low volatility at room temperature; vapor risk is minimal unless the compound is actively heated or aerosolized[1].
Flash Point
130 °C
Low flammability risk under standard laboratory conditions. Standard non-sparking tools are sufficient[1].
H302
Harmful if swallowed
Mandates strict hand hygiene and prohibits eating/drinking in the workspace.
H315 / H319
Causes skin/serious eye irritation
Dictates the use of impermeable chemical barriers (nitrile/neoprene) and tight-fitting splash goggles[1].
H335
May cause respiratory irritation
Requires all transfers and weighing to be conducted within a certified chemical fume hood to prevent aerosol inhalation[1].
Causality-Driven PPE Selection
Laboratory safety is not about blindly wearing gear; it is about matching the barrier to the specific mechanism of hazard. Based on OSHA and NIOSH guidelines for organic solvents and irritants, the following PPE matrix is required[2][3]:
Eye & Face Protection: Because H319 indicates serious eye irritation, standard safety glasses with side shields are insufficient. Tight-fitting chemical splash goggles must be worn to prevent aerosolized droplets or dust from bypassing the lenses[1][2]. If handling volumes greater than 500 mL, a secondary face shield is required.
Hand & Skin Protection: As an organic ester, this compound can defat the skin and cause contact dermatitis (H315). Nitrile or Neoprene gloves (minimum 0.3 mm thickness) provide an effective, non-polar barrier[3]. A flame-resistant, fluid-resistant lab coat must be worn and fully buttoned to protect the forearms and torso[4].
Respiratory Protection: Due to its high boiling point (356 °C), ambient vapor pressure is negligible[1]. However, mechanical agitation (e.g., scraping, pouring, or vortexing) can generate irritating aerosols (H335). Therefore, primary protection is achieved via engineering controls (handling inside a fume hood)[4]. If a fume hood is unavailable or a spill occurs outside of one, a NIOSH-approved half-face respirator with organic vapor/particulate (P100) cartridges is mandatory[2].
Operational Workflows
Every protocol must be a self-validating system. Do not proceed to the next step unless the current step's success criteria are met.
Standard Handling Protocol
Engineering Control Validation: Before opening the chemical container, verify that the chemical fume hood is operational. The digital monitor should read a face velocity between 80–100 feet per minute (fpm).
PPE Inspection & Donning: Inspect nitrile gloves for pinhole leaks by trapping air inside and rolling the cuff. Don lab coat, chemical splash goggles, and gloves[4].
Material Transfer: Place the source container and the receiving vessel at least 6 inches inside the fume hood sash. Use clean, glass or PTFE instruments for transfer. Avoid rapid pouring or aggressive scraping to minimize aerosol generation[5].
Surface Decontamination: After transfer, immediately wipe down the exterior of the chemical container, the balance, and the immediate hood surface with a cloth dampened with a mild solvent (e.g., isopropanol), followed by a soap and water wipe[5].
Doffing & Hygiene: Remove gloves inside-out to trap chemical residues within the glove matrix. Wash hands immediately with soap and water to neutralize the H302 (oral toxicity) risk.
Spill Response & Decontamination Protocol
In the event of a spill, follow the structured decision tree below. Because the compound is an environmental hazard, preventing drain entry is the highest priority[5].
Fig 1: Spill response and containment workflow for (R)-Butyl 2-(4-hydroxyphenoxy)propanoate.
Detailed Spill Execution:
Evacuate & Isolate: Clear personnel from the immediate area and alert the Laboratory Safety Officer.
Ventilate: Ensure the room's exhaust system or fume hood is maximizing air turnover to mitigate H335 respiratory risks[5].
Containment: Surround the spill perimeter with an inert absorbent material (e.g., vermiculite, dry sand, or universal spill pads). Causality note: Do not use combustible materials like sawdust, as organic materials can complicate disposal.[5]
Collection: Mechanically collect the absorbed mixture using a static-free plastic scoop. Place the saturated material into a chemically resistant, sealable hazardous waste container.
Surface Cleaning: Wash the spill area with copious amounts of soap and water. The mild alkalinity of the soap assists in breaking down residual ester traces[5].
Disposal Plan
Improper disposal of (R)-Butyl 2-(4-hydroxyphenoxy)propanoate can lead to severe environmental contamination.
Chemical Waste: Never discharge this chemical or its solutions into sinks, drains, or the general environment[5]. All liquid and solid waste must be collected in a designated, clearly labeled "Halogen-Free Organic Waste" container.
Contaminated Consumables: Treat heavily contaminated gloves, paper towels, and spill absorbent pads as hazardous waste. Place them in a sealed, labeled biohazard/chemical waste bag.
Final Destruction: Final disposal must be conducted via a licensed hazardous waste contractor. The standard and safest method for destroying organic esters of this nature is controlled high-temperature incineration[5].